7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZCLJVPYDQHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505123 | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69155-80-2 | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69155-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMOCHROMONE-3-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a brominated 3-formylchromone derivative. Chromone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the key physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis and analysis of this compound.
Physicochemical and Crystallographic Data
The fundamental properties of this compound have been determined primarily through X-ray crystallography. The compound is a solid at room temperature and its detailed structural information is summarized below.
| Property | Value |
| Chemical Formula | C₁₀H₅BrO₃ |
| Molecular Weight | 253.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8580 (18) Å, b = 6.054 (4) Å, c = 37.268 (13) Å, β = 90.39 (4)° |
| Cell Volume | 870.4 (8) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.931 Mg/m³ |
Table 1: Physicochemical and Crystallographic Data for this compound.[1][2][3]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The key data from proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are presented below.
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.37 | singlet | - | 1H, -CHO |
| 8.52 | singlet | - | 1H, H-2 |
| 8.24 | doublet | 8.8 | 1H, H-5 |
| 7.57 | singlet | - | 1H, H-8 |
| 7.48 | doublet | 8.8 | 1H, H-6 |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for this compound.[1][2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| Technique | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
| DART-MS | Positive | 252.950 | 252.981 |
Table 3: Mass Spectrometry Data for this compound.[1][2]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The synthesis of 3-formylchromones is commonly achieved through the Vilsmeier-Haack reaction, which is a reliable method for the formylation of electron-rich aromatic compounds.[4][5][6][7]
Materials:
-
4-bromo-2-hydroxyacetophenone
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml).[1][2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (11.6 mmol) dropwise to the cooled solution while stirring.[1][2]
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 14 hours.[1][2]
-
Upon completion of the reaction, pour the mixture into water (50 ml) to precipitate the product.[1][2]
-
Collect the precipitate by filtration.
-
Wash the collected solid with water.
-
Dry the product in vacuo to yield this compound. The reported yield for this protocol is 84%.[1][2]
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained by dissolving the synthesized compound in a 1,2-dichloroethane/cyclohexane solution and allowing it to crystallize at room temperature.[2]
Visualizations
Synthesis Pathway
The Vilsmeier-Haack reaction is a key method for the synthesis of this compound. The following diagram illustrates the overall transformation.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of the target compound.
References
An In-depth Technical Guide to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a halogenated derivative of the 3-formylchromone scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug discovery. The chromone core is a privileged structure found in many natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of a bromine atom at the 7-position and a formyl group at the 3-position of the chromone ring system imparts unique physicochemical properties and potential for diverse chemical transformations, making it a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its potential applications in research and drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 122481-85-0 | [4] |
| Molecular Formula | C₁₀H₅BrO₃ | [1][2] |
| Molecular Weight | 253.05 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound[1][2]
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from 4-bromo-2-hydroxyacetophenone.
Materials:
-
4-bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water
Procedure:
-
To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), phosphorus oxychloride (11.6 mmol) is added dropwise at 0 °C.
-
The reaction mixture is then stirred for 14 hours at room temperature.
-
After completion of the reaction, water (50 ml) is added to the mixture.
-
The resulting precipitate is collected by filtration, washed with water, and dried in vacuo.
This procedure typically yields the desired product in high purity (yield: 84%).[1][2]
Purification
The crude product obtained from the synthesis is purified by washing with water and drying under vacuum.[1][2] For higher purity, recrystallization from a suitable solvent or column chromatography can be employed, although specific conditions for this compound are not detailed in the available literature.
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectral Data and Structural Characterization
The structure of this compound has been elucidated using various spectroscopic techniques and X-ray crystallography.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ = 10.37 (s, 1H), 8.52 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 7.48 (d, 1H, J = 8.8 Hz) | [1][2] |
| DART-MS | calcd for [C₁₀H₅BrO₃ + H⁺]: 252.950, found 252.981 | [1][2] |
| IR Spectroscopy | Not specifically reported for the 7-bromo derivative. The parent 3-formylchromone shows characteristic C=O stretching bands in the range of 1630-1690 cm⁻¹.[5] | - |
| ¹³C NMR Spectroscopy | Not specifically reported. | - |
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The crystal structure reveals that the molecule is essentially planar.[1][2] The crystal packing is characterized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions between the chromone rings, forming a supramolecular architecture.[1][2][6]
Table 3: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference(s) |
| Crystal system | Monoclinic | [1][2] |
| Space group | P2₁/c | [1][2] |
| a (Å) | 3.8580 (18) | [1][2] |
| b (Å) | 6.054 (4) | [1][2] |
| c (Å) | 37.268 (13) | [1][2] |
| β (°) | 90.39 (4) | [1][2] |
| Volume (ų) | 870.4 (8) | [1][2] |
| Z | 4 | [1][2] |
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the formyl group at the 3-position and the aromatic character of the chromone ring system. The formyl group can undergo a variety of reactions typical of aldehydes, such as condensation, oxidation, and reduction. The stability of the compound under various conditions has not been extensively reported.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in the public domain, the broader class of 3-formylchromone derivatives has been investigated for a range of therapeutic applications.
Derivatives of 3-formylchromone have demonstrated activities such as:
-
Anticancer: Some derivatives have shown cytotoxic effects against various cancer cell lines.[7]
-
Antimicrobial: Antibacterial and antifungal properties have been reported for certain chromone derivatives.
-
Anti-inflammatory: Inhibition of inflammatory pathways has been observed.
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes like thymidine phosphorylase.[8]
The presence of the bromine atom at the 7-position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially modulating its pharmacological profile. The aldehyde functionality at the 3-position provides a handle for further chemical modifications to generate libraries of novel compounds for biological screening.
Diagram: Potential Drug Discovery Workflow
Caption: A conceptual workflow for the development of new drugs based on the title compound.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and materials science. Its well-defined structure and the reactivity of its functional groups make it an attractive starting material for the synthesis of more complex molecules with tailored biological activities. While further research is needed to fully elucidate its specific pharmacological profile, the existing knowledge on related 3-formylchromone derivatives suggests that this compound is a promising scaffold for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the chemical and biological properties of this intriguing molecule.
References
- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and materials science. This document details the precise three-dimensional arrangement of the molecule in the solid state, offering insights into the intermolecular interactions that govern its packing. The experimental protocols for its synthesis and crystallographic analysis are also presented, providing a reproducible framework for further investigation.
Summary of Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2][3][4] The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below for facile reference and comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₀H₅BrO₃ |
| Formula Weight | 253.05 |
| Temperature | 100 K |
| Wavelength | 0.71069 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.8580 (18) Å |
| b | 6.054 (4) Å |
| c | 37.268 (13) Å |
| α | 90° |
| β | 90.39 (4)° |
| γ | 90° |
| Volume | 870.4 (8) ų |
| Z | 4 |
| Calculated Density | 1.931 Mg/m³ |
| Absorption Coefficient | 4.71 mm⁻¹ |
| F(000) | 496 |
| Crystal Size | 0.45 x 0.20 x 0.10 mm |
| Data Collection | |
| θ range for data collection | 15.3 to 17.5° |
| Index ranges | -5 ≤ h ≤ 2, -7 ≤ k ≤ 7, -48 ≤ l ≤ 48 |
| Reflections collected | 4817 |
| Independent reflections | 1980 [R(int) = 0.024] |
| Completeness to θ = 27.5° | 99.9% |
| Absorption correction | ψ-scan |
| Max. and min. transmission | 0.624 and 0.339 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1980 / 0 / 127 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.109 |
| R indices (all data) | R1 = 0.045, wR2 = 0.113 |
| Largest diff. peak and hole | 1.26 and -1.73 e.Å⁻³ |
Molecular and Supramolecular Structure
The molecule is essentially planar, with the largest deviation from the least-squares plane being for the formyl oxygen atom.[1][3][4] In the crystal, molecules are linked through C—H···O hydrogen bonds to form tapes.[1][2][3][4] These tapes are further assembled by stacking interactions, with a centroid-to-centroid distance of 3.858 (3) Å between the pyran rings of adjacent molecules, forming supramolecular layers that stack along the c-axis.[1][3] A notable feature is the absence of a short contact for the bromine atom at the 7-position.[1][4] This is in contrast to other brominated chromone derivatives where halogen bonding plays a significant role in the crystal packing.[5][6]
Experimental Protocols
The methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for the reproducibility of these findings.
Synthesis and Crystallization
The synthesis of this compound is achieved through a Vilsmeier-Haack reaction.[1][4] To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), phosphorus oxychloride (11.6 mmol) was added dropwise at 0 °C.[1][4] The mixture was then stirred for 14 hours at room temperature. Following the reaction, water (50 ml) was added, and the resulting precipitate was collected, washed with water, and dried in vacuo, yielding the product in 84% yield.[1][4] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 1,2-dichloroethane/cyclohexane solution of the title compound at room temperature.[2][4]
X-ray Data Collection and Structure Refinement
The crystallographic data were collected on a Rigaku AFC-7R diffractometer using Mo Kα radiation (λ = 0.71069 Å) at a temperature of 100 K.[1][2][4] A total of 4817 reflections were measured, of which 1980 were independent.[1][4] An absorption correction was applied using a ψ-scan.[1][2][4] The structure was solved by direct methods and refined by full-matrix least-squares on F².[7] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the synthesis and crystallographic analysis of this compound.
References
- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a halogenated derivative of the chromone scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural features make it a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the broader biological activities of related chromene derivatives, positioning it as a key building block for drug discovery and development.
Chemical Identity and Properties
This compound is systematically named according to IUPAC nomenclature. Its core structure consists of a chromone ring system, which is a benzopyran-4-one, substituted with a bromine atom at the 7-position and a formyl group at the 3-position.
Synonyms:
-
7-Bromochromone-3-carboxaldehyde
-
7-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Physicochemical and Crystallographic Data
The compound presents as a solid with all its non-hydrogen atoms being essentially coplanar.[1][2][3] Detailed crystallographic data is crucial for understanding its solid-state conformation and for computational studies such as molecular docking.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrO₃ | [2] |
| Molecular Weight | 253.05 g/mol | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [1] |
| Unit Cell Dimensions | a = 3.8580(18) Å, b = 6.054(4) Å, c = 37.268(13) Å, β = 90.39(4)° | [2] |
| Volume | 870.4(8) ų | [2] |
| Z | 4 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction.[2] This electrophilic substitution reaction introduces the formyl group onto the chromone precursor.
Synthesis Protocol
Starting Material: 4-Bromo-2-hydroxyacetophenone
Reagents:
-
N,N-dimethylformamide (DMF)
-
Phosphorus(V) oxychloride (POCl₃)
-
Water
Procedure:
-
A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.
-
The solution is cooled to 0 °C.
-
Phosphorus(V) oxychloride (11.6 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for 14 hours at room temperature.
-
Following the stirring period, 50 ml of water is added to the mixture.
-
The resulting precipitates are collected by filtration, washed with water, and dried under vacuum.[2]
Yield: 84%[2]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ = 7.48 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 8.52 (s, 1H), 10.37 (s, 1H).[2]
-
DART-MS: calculated for [C₁₀H₅BrO₃ + H⁺]: 252.950, found 252.981.[2]
Biological Context and Therapeutic Potential of Chromene Derivatives
While this compound primarily serves as a synthetic intermediate, the broader class of chromene derivatives exhibits a wide range of significant biological activities.[1][4] These activities underscore the potential for developing potent and selective drugs from this scaffold.
Anticancer Activity
Chromene derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms.[4] They have shown cytotoxic effects against a multitude of human cancer cell lines.[4][5] For instance, certain 4H-chromene derivatives have been reported to have IC₅₀ values in the nanomolar range against melanoma and prostate cancer cell lines.[5] The anticancer potential of some derivatives is suggested to be higher than that of the standard drug doxorubicin in specific cancer cell lines.[6]
Antimicrobial Activity
The chromene nucleus is a constituent of many natural and synthetic compounds with antimicrobial properties. Derivatives of 4H-chromene have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, certain chromene derivatives bearing a phenoxypyrazole moiety have shown notable antimicrobial activity.
Other Biological Activities
Beyond anticancer and antimicrobial effects, chromene derivatives have been investigated for a variety of other therapeutic applications, including:
-
Anti-inflammatory activity
-
Antiviral activity
-
Neuroprotective effects
Future Directions: A Workflow for Drug Discovery
Given the established biological potential of the chromene scaffold, this compound represents a valuable starting point for the development of novel drug candidates. A generalized workflow for the in-silico analysis and subsequent development of derivatives is proposed below.
Caption: A generalized workflow for the drug discovery process starting from this compound.
This workflow outlines a rational approach to drug design, beginning with computational methods to predict the efficacy and safety of novel derivatives, followed by chemical synthesis and experimental validation of the most promising candidates.
Conclusion
This compound is a well-characterized compound with a straightforward synthetic route. While it may not possess significant intrinsic biological activity, its utility as a chemical intermediate is substantial. The diverse and potent biological activities of the broader chromene class of compounds highlight the immense potential for leveraging this molecule in the design and synthesis of next-generation therapeutic agents for a range of diseases, including cancer and infectious diseases. Further exploration of derivatives synthesized from this scaffold is a promising avenue for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and materials science.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₀H₅BrO₃[1][2][3][4][5] |
| Molecular Weight | 253.05 g/mol [1][3] |
| Systematic Name | This compound |
| Synonyms | 7-bromo-4-oxo-4h-chromene-3-carboxaldehyde[6] |
| CAS Number | 122481-85-0[2] |
Experimental Protocols
While specific experimental applications will dictate the precise protocols, the following outlines a general methodology for the synthesis of related chromone derivatives, which can be adapted for this compound.
General Synthesis of Brominated 3-Formylchromone Derivatives:
A common synthetic route involves the Vilsmeier-Haack reaction. A substituted 2'-hydroxyacetophenone serves as the starting material.
-
Starting Material: A solution of an appropriately substituted hydroxyacetophenone (e.g., 4-bromo-2-hydroxyacetophenone) is prepared in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the solution at a reduced temperature (e.g., 0 °C) to form the Vilsmeier reagent in situ.
-
Reaction: The reaction mixture is stirred for an extended period, often overnight at room temperature, to allow for the formylation and cyclization to occur.
-
Work-up: The reaction is quenched by the addition of water. The resulting precipitate, the desired chromone derivative, is collected by filtration.
-
Purification: The crude product is washed with water and dried. Further purification can be achieved through recrystallization or column chromatography.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's identity to its key physicochemical properties.
Caption: Relationship between compound identity and key data points.
References
- 1. researchgate.net [researchgate.net]
- 2. parchem.com [parchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-bromo-4-oxo-4h-chromene-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Spectroscopic and Synthetic Profile of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data and a validated synthetic protocol for 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities requiring a thorough characterization of this molecule.
Spectroscopic Data
The following table summarizes the reported ¹H NMR spectral data for this compound. At present, experimentally verified ¹³C NMR data for this specific compound is not available in the public domain.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.37 | s | - | 1H | H-3' (aldehyde) |
| 8.52 | s | - | 1H | H-2 |
| 8.24 | d | 8.8 | 1H | H-5 |
| 7.57 | s | - | 1H | H-8 |
| 7.48 | d | 8.8 | 1H | H-6 |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1][2]
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of the title compound from 4-bromo-2-hydroxyacetophenone using a Vilsmeier-Haack reaction.[1][2]
Materials:
-
4-bromo-2-hydroxyacetophenone
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water
Procedure:
-
A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (11.6 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is then stirred for 14 hours at room temperature.
-
Following the stirring period, water (50 ml) is added to the mixture.
-
The resulting precipitate is collected by filtration, washed with water, and dried under a vacuum.
-
This procedure yields the product, this compound, with a reported yield of 84%.[1][2]
NMR Spectroscopy
The following provides the general conditions for acquiring the ¹H NMR spectrum.
Instrumentation:
-
A 400 MHz NMR spectrometer.
Sample Preparation:
-
The synthesized compound is dissolved in deuterated chloroform (CDCl₃).
Data Acquisition:
-
The ¹H NMR spectrum is recorded at room temperature.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
An In-depth Technical Guide to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and crystallographic data of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and drug discovery.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrO₃ | [1][2] |
| Molecular Weight | 253.05 g/mol | [1][2] |
| Melting Point | 151-155 °C (for 4-oxo-4H-chromene-3-carbaldehyde) | [3] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectral Data
¹H NMR (400 MHz, CDCl₃): δ = 7.48 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 8.52 (s, 1H), 10.37 (s, 1H).[1]
Mass Spectrometry (DART-MS): Calculated for [C₁₀H₅BrO₃ + H⁺]: 252.950, Found: 252.981.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2]
| Crystal Data | |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 3.8580 (18) |
| b (Å) | 6.054 (4) |
| c (Å) | 37.268 (13) |
| β (°) | 90.39 (4) |
| V (ų) | 870.4 (8) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.931 |
Crystal data obtained at 100 K.[1][2]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through a Vilsmeier-Haack reaction.[1]
Materials:
-
4-Bromo-2-hydroxyacetophenone
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water
Procedure:
-
A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.
-
The solution is cooled to 0 °C.
-
Phosphorus oxychloride (11.6 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for 14 hours at room temperature.
-
Following the stirring period, water (50 ml) is added to the mixture, leading to the formation of a precipitate.
-
The precipitate is collected, washed with water, and dried in vacuo.
-
This process yields the desired product, this compound, with a reported yield of 84%.[1]
Below is a DOT script representation of the synthesis workflow.
Biological Activity and Signaling Pathways
While the broader class of chromone derivatives has been extensively studied for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific research on the biological effects and associated signaling pathways of this compound is limited in the current scientific literature.[4][5] The chromene scaffold is recognized as a privileged structure in drug discovery, and its derivatives have shown potent cytotoxic effects against various human cancer cell lines.[6]
Further research is warranted to elucidate the specific biological targets and mechanisms of action for this particular brominated chromone derivative. A generalized workflow for in-silico drug design, which could be applied to investigate the potential biological activity of this compound, is presented below.
References
- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 5. Green Synthesis and Investigation of Biological Activity of Chromene Derivatives | Semantic Scholar [semanticscholar.org]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Solubility Landscape of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a synthetic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes detailed experimental protocols for researchers to determine its solubility in their specific applications.
Introduction
The chromone scaffold is a privileged structure in drug discovery, and its derivatives have exhibited a wide range of biological activities. The introduction of a bromo substituent and a carbaldehyde group at the 7 and 3 positions, respectively, of the 4-oxo-4H-chromene core in this compound suggests a molecule with unique physicochemical properties that could influence its behavior in various chemical and biological systems. Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability. This guide aims to be a central resource for researchers working with this compound, providing both available information and the tools to generate new, essential solubility data.
Current State of Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. This highlights a significant knowledge gap for researchers utilizing this compound.
Qualitative Solubility Insights
While quantitative data is lacking, some qualitative information can be inferred from existing literature. A study detailing the crystal structure of this compound reports the successful growth of single crystals from a 1,2-dichloroethane/cyclohexane solution .[1] This indicates that the compound possesses at least some degree of solubility in this particular solvent mixture.
Furthermore, research on other 3-formylchromone derivatives has suggested that these compounds can exhibit very low solubility in a range of solvents. This general observation for structurally related molecules suggests that this compound may also be poorly soluble in many common organic solvents.
Quantitative Solubility Data
To facilitate direct comparison and aid in experimental design, it is recommended that researchers generate and report solubility data in a standardized format. The following table provides a template for recording such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |
| Dimethyl Sulfoxide (DMSO) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dichloromethane (DCM) | |||||
| Chloroform | |||||
| Ethyl Acetate | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Tetrahydrofuran (THF) | |||||
| 1,4-Dioxane | |||||
| Toluene | |||||
| Hexanes | |||||
| 1,2-Dichloroethane | |||||
| Cyclohexane |
Experimental Protocols for Solubility Determination
Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. The choice of method will depend on the required accuracy, throughput, and available equipment. Below are detailed protocols for established solubility determination methods.
Shake-Flask Method for Thermodynamic Solubility
This is a widely recognized method for determining the equilibrium (thermodynamic) solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent agitation.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute a known volume of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the compound in the diluted solution using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its accuracy and specificity. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and is free from interfering impurities, a UV-Vis spectrophotometer can be used. A calibration curve is also required.
-
-
-
Calculation:
-
Calculate the solubility by taking into account the dilution factor.
-
High-Throughput Methods for Kinetic Solubility
For rapid screening of solubility in multiple solvents, kinetic solubility assays are often employed. These methods are typically faster but may not represent true thermodynamic equilibrium.
4.2.1. Nephelometric Assay (Light Scattering)
This method relies on the detection of light scattering caused by precipitated particles.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the desired organic solvents.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measurement: Use a nephelometer to measure the turbidity (light scattering) in each well. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
4.2.2. Direct UV Assay
This method involves the quantification of the dissolved compound after removing any precipitate.
Methodology:
-
Solution Preparation: Add a small volume of a high-concentration DMSO stock solution of the compound to the wells of a filter plate containing the test solvents.
-
Incubation: Incubate the plate with agitation for a set time (e.g., 1-2 hours).
-
Filtration: Separate the dissolved compound from any precipitate by vacuum filtration through the filter plate.
-
Quantification: Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate. The concentration is determined by comparison to a standard curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Conclusion
While there is a current lack of quantitative solubility data for this compound, this technical guide provides researchers with the necessary framework to generate this critical information. By following the detailed experimental protocols for both thermodynamic and kinetic solubility determination, scientists can obtain reliable and reproducible data. The systematic collection and reporting of such data, using the provided table structure, will be invaluable to the scientific community, fostering a deeper understanding of this compound's physicochemical properties and accelerating its potential applications in research and development.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and drug development. This document details the available spectroscopic data, including ¹H NMR and Mass Spectrometry, and outlines the experimental protocols for its synthesis and characterization. While exhaustive searches of publicly available scientific literature and databases did not yield specific experimental ¹³C NMR and IR data for this compound, this guide provides expected spectral characteristics based on the analysis of closely related analogs.
Molecular Structure and Properties
This compound is a brominated derivative of 3-formylchromone. Its molecular structure consists of a chromone core, which is a benzopyran-4-one, substituted with a bromine atom at the 7-position and a formyl group at the 3-position.
Molecular Formula: C₁₀H₅BrO₃
Molecular Weight: 253.05 g/mol
DOT Script of Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.37 | s | - | H (formyl) |
| 8.52 | s | - | H-2 |
| 8.24 | d | 8.8 | H-5 |
| 7.57 | s | - | H-8 |
| 7.48 | d | 8.8 | H-6 |
Solvent: CDCl₃, Frequency: 400 MHz[1][2][3]
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
| Ion | Calculated m/z | Found m/z |
| [C₁₀H₅BrO₃ + H]⁺ | 252.950 | 252.981 |
Ionization Method: DART (Direct Analysis in Real Time)[1][2][3]
¹³C NMR Spectroscopy (Expected)
| Chemical Shift (δ) ppm (Expected Range) | Assignment |
| 185-195 | C=O (formyl) |
| 175-180 | C-4 (keto) |
| 155-160 | C-8a |
| 150-155 | C-2 |
| 135-140 | C-7 |
| 125-130 | C-5 |
| 120-125 | C-6 |
| 118-122 | C-4a |
| 115-120 | C-3 |
| 110-115 | C-8 |
Infrared (IR) Spectroscopy (Expected)
The expected characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) (Expected Range) | Functional Group |
| 3100-3000 | C-H stretch (aromatic) |
| 2900-2800, 2800-2700 | C-H stretch (aldehyde) |
| 1720-1700 | C=O stretch (aldehyde) |
| 1680-1660 | C=O stretch (ketone) |
| 1640-1580 | C=C stretch (aromatic and pyrone) |
| 1300-1200 | C-O stretch (ether) |
| 850-750 | C-H bend (aromatic) |
| 700-550 | C-Br stretch |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a Vilsmeier-Haack reaction.[2][3]
Reactants:
-
4-Bromo-2-hydroxyacetophenone
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml) is prepared.
-
The solution is cooled to 0 °C.
-
Phosphorus oxychloride (11.6 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for 14 hours at room temperature.
-
After stirring, 50 ml of water is added to the mixture, leading to the formation of a precipitate.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum.
DOT Script of Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Protocols
The following are the general protocols for the spectroscopic analyses mentioned in this guide.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (DART):
-
Instrument: A mass spectrometer equipped with a DART ion source.
-
Procedure: The sample is placed in the DART ion source, where it is ionized by a stream of heated, metastable gas. The resulting ions are then analyzed by the mass spectrometer to determine their mass-to-charge ratio.
DOT Script of Analytical Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a summary of the available spectroscopic data for this compound. The provided ¹H NMR and mass spectrometry data, along with the detailed synthesis protocol, offer a solid foundation for researchers working with this compound. While experimental ¹³C NMR and IR data are not currently available in the public domain, the expected spectral characteristics presented here can serve as a useful reference for the structural confirmation of this molecule. Further research to obtain and publish the complete spectroscopic profile of this compound would be a valuable contribution to the scientific community.
References
CAS number 122481-85-0 properties
Technical Guide on CAS Number 122481-85-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive search of publicly available scientific databases, chemical repositories, and patent literature has yielded no specific information for the compound associated with CAS number 122481-85-0. This suggests that the provided CAS number may be invalid, obsolete, or pertain to a compound that is not widely documented in public domains.
1. Introduction
The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system is a critical tool for researchers, scientists, and professionals in drug development, providing a reliable way to identify and retrieve information about specific compounds. An inquiry was initiated to compile a detailed technical guide on the properties, experimental protocols, and biological activity of the substance registered under CAS number 122481-85-0.
2. Methodology
A systematic search was conducted across multiple reputable sources, including:
-
Chemical Databases: SciFinder, Reaxys, PubChem, and ChemSpider.
-
Scientific Literature Repositories: Google Scholar, PubMed, Scopus, and Web of Science.
-
Patent Databases: Google Patents, the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO).
-
Chemical Supplier Catalogs: Sigma-Aldrich (Merck), Thermo Fisher Scientific, and VWR.
The search queries included the CAS number "122481-85-0" as the primary identifier, with additional searches for any associated chemical names, synonyms, or molecular formulas that might be linked to this number.
3. Results and Discussion
The extensive search failed to retrieve any specific data corresponding to CAS number 122481-85-0. No chemical structure, name, formula, or any associated experimental or theoretical data could be found. This lack of information can arise from several possibilities:
-
Typographical Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a single incorrect digit will lead to a failed search.
-
Obsolete or Deleted Number: In some instances, a CAS number may be deleted or merged with another entry. However, there is typically a record of such changes, which was not found in this case.
-
Confidential or Proprietary Substance: The compound may be a proprietary substance for which information is not publicly disclosed.
-
Internal Registry Number: The number could be an internal registry number for a specific organization that has been mistaken for a CAS number.
Due to the absence of any verifiable information for CAS number 122481-85-0 in the public domain, it is not possible to provide the requested in-depth technical guide. It is recommended to verify the accuracy of the CAS number. If the number is confirmed to be correct, the substance it represents is likely not characterized in publicly accessible scientific literature or databases.
5. Recommendations for Further Action
To proceed with obtaining information on the desired compound, the following steps are recommended:
-
Verify the CAS Number: Double-check the source of the CAS number for any potential errors.
-
Provide Additional Identifiers: If available, provide any other known identifiers for the compound, such as a chemical name (common or IUPAC), trade name, or molecular formula.
-
Consult the Source: If the CAS number was obtained from a specific publication, patent, or internal document, consulting the original source may provide further context or clarification.
Without a valid and identifiable chemical entity, the creation of a technical guide with quantitative data, experimental protocols, and visualizations is not feasible. We await further clarification to fulfill the user's request.
Physical appearance of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's known physical and spectroscopic properties, a detailed synthesis protocol, and crystallographic data.
Physicochemical Properties
While specific details regarding the physical appearance, such as color, and precise melting and boiling points are not extensively documented in publicly available literature, the compound is known to be a solid that can be precipitated and crystallized.[1] A Safety Data Sheet indicates that the substance can form dust, suggesting it is a solid at room temperature. The following tables summarize the available quantitative data for this compound.
General and Spectroscopic Data
| Property | Value | Reference |
| Chemical Formula | C₁₀H₅BrO₃ | [2][3] |
| Molecular Weight | 253.05 g/mol | [2][3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.48 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 8.52 (s, 1H), 10.37 (s, 1H) | [2] |
| DART-MS (m/z) | Calculated for [C₁₀H₅BrO₃ + H⁺]: 252.950, Found: 252.981 | [1] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction.[2][3] The compound crystallizes in a monoclinic system.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [3] |
| Unit Cell Dimensions | a = 3.8580 (18) Å, b = 6.054 (4) Å, c = 37.268 (13) Å, β = 90.39 (4)° | [2][3] |
| Volume (V) | 870.4 (8) ų | [2][3] |
| Z | 4 | [2][3] |
| Density (calculated) | 1.931 Mg m⁻³ | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, starting from 4-bromo-2-hydroxyacetophenone.[2]
Experimental Workflow
Detailed Methodology
-
Reaction Setup: A solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in 15 ml of N,N-dimethylformamide (DMF) is prepared in a suitable reaction vessel.[2]
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. To this cooled solution, phosphorus oxychloride (POCl₃, 11.6 mmol) is added dropwise.[2]
-
Reaction: The reaction mixture is then allowed to warm to room temperature and is stirred for 14 hours.[2]
-
Work-up: After the reaction is complete, 50 ml of water is added to the mixture, which causes the product to precipitate out of the solution.[2]
-
Isolation: The resulting precipitates are collected by filtration, washed with water, and then dried under vacuum to yield this compound. The reported yield for this protocol is 84%.[2]
Logical Relationships in Crystal Packing
The crystal structure of this compound exhibits specific intermolecular interactions that dictate its packing in the solid state. These interactions are crucial for understanding the supramolecular chemistry of this compound.
In the crystalline state, molecules of this compound are linked through C—H⋯O hydrogen bonds, forming tapes.[2] These tapes are further assembled into supramolecular layers by stacking interactions between the pyran rings of adjacent molecules.[2]
References
Stability and Storage of 7-bromo-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-bromo-3-formylchromone, a key intermediate in medicinal chemistry and drug development.[1][2] Due to the limited availability of specific stability data for this compound, this guide integrates information on the known reactivity of the 3-formylchromone scaffold with established principles of chemical stability and internationally recognized guidelines for stability testing. The aim is to provide researchers and drug development professionals with a robust framework for handling, storing, and evaluating the stability of 7-bromo-3-formylchromone to ensure its quality and integrity throughout the research and development lifecycle.
Introduction
7-bromo-3-formylchromone is a heterocyclic compound belonging to the chromone family. The presence of the electrophilic formyl group and the chromone core makes it a versatile building block for the synthesis of various biologically active molecules.[3] The bromine substituent on the benzene ring further modulates its physicochemical properties and potential as a pharmaceutical intermediate. Understanding the stability profile of 7-bromo-3-formylchromone is critical for ensuring the reproducibility of experimental results, the quality of synthesized derivatives, and compliance with regulatory standards in drug development. This guide outlines the potential degradation pathways, recommended storage conditions, and a framework for stability testing based on established international guidelines.
Physicochemical Properties
A summary of the known physicochemical properties of 7-bromo-3-formylchromone is presented in Table 1. These properties are fundamental to understanding its stability and handling requirements.
Table 1: Physicochemical Properties of 7-bromo-3-formylchromone
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrO₃ | [4] |
| Molecular Weight | 253.05 g/mol | --- |
| Appearance | Solid | [4] |
| Melting Point | 151-153 °C | [4] |
| Solubility | --- | Data not available |
| pKa | --- | Data not available |
Note: "---" indicates that specific data was not found in the public domain.
Potential Degradation Pathways
Reactivity of the Formyl Group
The aldehyde functional group at the 3-position is a primary site of reactivity and potential degradation.
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.
-
Cannizzaro-type Reactions: In the presence of a strong base, disproportionation to the corresponding alcohol and carboxylic acid can occur.
-
Condensation Reactions: The formyl group can react with nucleophiles, which could be present as impurities or degradation products.[3][6]
Lability of the Chromone Ring
The γ-pyrone ring of the chromone nucleus can undergo cleavage under certain conditions.
-
Hydrolysis: The ester-like character of the pyrone ring makes it susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening products. The rate of hydrolysis is expected to be pH-dependent.[7]
Photodegradation
Aromatic and conjugated systems, such as the chromone ring, can absorb UV and visible light, leading to photochemical reactions. The bromine atom can also influence the photostability of the molecule.
The logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.
References
- 1. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Formylchromone 97 17422-74-1 [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde as a Versatile Synthetic Intermediate
Abstract
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, also known as 7-bromo-3-formylchromone, is a highly valuable and reactive intermediate in synthetic organic chemistry. Its unique structure, featuring an electrophilic aldehyde, a Michael acceptor system, and a functionalizable aromatic ring, makes it a powerful building block for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed protocols for the synthesis of the title compound and its subsequent elaboration into complex molecules, particularly pyrazole derivatives, which have shown significant potential in drug discovery.
Introduction
Chromone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. The 3-formylchromone scaffold is particularly useful as it possesses multiple reactive sites, allowing for the construction of various fused and linked heterocyclic systems.[1] The presence of a bromine atom at the 7-position provides an additional handle for further synthetic modifications, such as cross-coupling reactions, enhancing its utility for creating diverse chemical libraries for drug screening. This application note details the synthesis of this compound and its primary application as a precursor to pyrazole-containing molecules with potential therapeutic activities.
Synthesis of this compound
The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of an appropriate 2-hydroxyacetophenone.[2] This one-pot reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as both the formylating agent and the cyclizing agent.[3][4]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol describes the synthesis of this compound from 4-bromo-2-hydroxyacetophenone.[2][5]
Materials:
-
4-bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Ice bath
-
Round-bottom flask and standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-hydroxyacetophenone (1.0 eq, e.g., 4.7 mmol) in anhydrous DMF (e.g., 15 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add POCl₃ (2.5 eq, e.g., 11.6 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 12-14 hours at room temperature.[2] The solution will typically become a thick, colored mass.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water (e.g., 50 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any residual DMF and inorganic salts.
-
Dry the product in a vacuum oven to yield this compound as a solid.
Synthesis Data
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| 4-bromo-2-hydroxyacetophenone | DMF, POCl₃ | 14 h | 0 °C to RT | 84% | [2][5] |
Application in Heterocyclic Synthesis: Pyrazole Derivatives
This compound is an excellent substrate for synthesizing pyrazole-containing compounds. The reaction typically proceeds via condensation of the aldehyde group with a hydrazine derivative, followed by an intramolecular cyclization. These reactions are often high-yielding and can be performed under mild conditions.
General Protocol: Synthesis of Chromone-Linked Pyrazoles
This protocol provides a general method for the reaction of this compound with various substituted hydrazines.
Materials:
-
This compound
-
Substituted hydrazine or hydrazine hydrate (e.g., phenylhydrazine, thiosemicarbazide)
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Reflux apparatus
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the substituted hydrazine (1.0 - 1.2 eq) to the mixture.
-
If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
-
Wash the purified product with a cold solvent (e.g., cold ethanol) and dry under vacuum.
Representative Synthesis Data
While specific data for the 7-bromo derivative is dispersed, the following table summarizes typical yields for reactions of various 3-formylchromones with nucleophiles, which are expected to be comparable.
| Nucleophile/Reaction Type | Product Type | Typical Yield Range | Reference |
| Substituted Hydrazides | Hydrazones | 78-81% | |
| Diazomethane | Pyrazolines | 61-89% | |
| 5-Amino-3-methyl-1H-pyrazole | Fused Pyrazolo[4,3-e]pyridinone | ~60% | |
| Hydrazine Hydrate | 3(5)-(2-hydroxyaryl)pyrazoles | 45-67% |
Applications in Drug Discovery
The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anti-cancer effects. Derivatives synthesized from this compound are of significant interest to drug development professionals.
-
Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The chromone-pyrazole hybrids offer novel structures for tackling antimicrobial resistance.
-
Anti-inflammatory and Antioxidant Activity: Certain chromone-linked hydrazides have shown promising antioxidant and anti-inflammatory properties.
-
Oncology: The pyrazole scaffold is a component of several kinase inhibitors used in cancer therapy. The ability to generate large, diverse libraries from the 7-bromo intermediate makes it a valuable tool in the search for new anti-cancer agents.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. The protocols outlined herein provide a robust foundation for its synthesis and subsequent use in constructing libraries of complex heterocyclic molecules, particularly pyrazoles. The demonstrated biological potential of these derivatives makes this building block a significant tool for researchers in medicinal chemistry and drug development.
References
- 1. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meddocsonline.org [meddocsonline.org]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization reactions of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a versatile scaffold for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols detailed herein are based on established synthetic methodologies for chromone derivatives and are intended to serve as a guide for the preparation of pyrazole, pyrimidine, and isoxazole analogues.
Introduction
This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds. The presence of the reactive aldehyde group at the 3-position, coupled with the electrophilic nature of the C2-C3 double bond of the chromone ring, allows for diverse chemical transformations. These derivatization reactions are instrumental in the development of novel therapeutic agents, with reported biological activities including anticancer and antimicrobial effects.
Derivatization Reactions
The primary derivatization strategies for this compound involve condensation and cyclization reactions to form fused heterocyclic systems. The most common and biologically relevant derivatives include pyrazoles, pyrimidines, and isoxazoles.
Synthesis of Pyrazole Derivatives
The reaction of 3-formylchromones with hydrazine derivatives is a well-established method for the synthesis of chromone-fused pyrazoles. This reaction typically proceeds via a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization.
Synthesis of Pyrimidine Derivatives
Chromone-fused pyrimidine derivatives can be synthesized through the reaction of 3-formylchromones with compounds containing an amidine functional group, such as urea, thiourea, or guanidine. The Biginelli reaction and related multi-component reactions are often employed for this purpose.
Synthesis of Isoxazole Derivatives
The synthesis of isoxazole derivatives from 3-formylchromones can be achieved through reaction with hydroxylamine hydrochloride. This reaction involves the formation of an oxime intermediate, which then undergoes cyclization to yield the isoxazole ring.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of heterocyclic derivatives from chromone precursors, based on literature for analogous compounds. It is important to note that reaction conditions should be optimized for this compound.
Table 1: Synthesis of Pyrazole Derivatives from 3-Formylchromones
| Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Hydrazine Hydrate | Ethanol | Acetic Acid | Reflux | 4-6 | 70-85 |
| Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 5-7 | 65-80 |
| Substituted Hydrazines | DMF | - | Reflux | 3-5 | 60-75 |
Table 2: Synthesis of Pyrimidine Derivatives from 3-Formylchromones
| Reagent(s) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Urea, Ethyl Acetoacetate | Ethanol | HCl | Reflux | 8-12 | 60-75 |
| Thiourea, Active Methylene Compound | Ethanol | Piperidine | Reflux | 6-10 | 65-80 |
| Guanidine Hydrochloride | DMF | K₂CO₃ | 100 | 5-8 | 55-70 |
Table 3: Synthesis of Isoxazole Derivatives from 3-Formylchromones
| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Hydroxylamine Hydrochloride | Ethanol | Sodium Acetate | Reflux | 5-7 | 70-85 |
| Hydroxylamine Hydrochloride | Pyridine | - | Reflux | 4-6 | 65-80 |
Experimental Protocols
The following are generalized experimental protocols for the key derivatization reactions of this compound. Researchers should adapt and optimize these procedures for their specific experimental setup and analytical characterization.
Protocol 1: Synthesis of 7-Bromo-1H-chromeno[2,3-c]pyrazol-4(10H)-one
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-Bromo-1H-chromeno[2,3-c]pyrazol-4(10H)-one.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) for purification.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Synthesis of 7-Bromo-5-substituted-chromeno[2,3-d]pyrimidin-4(1H)-one
Materials:
-
This compound
-
Urea (or Thiourea/Guanidine Hydrochloride)
-
An active methylene compound (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalyst (e.g., piperidine or HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the active methylene compound (1 mmol), and urea (or its analogue, 1.2 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (for urea/thiourea) or a few drops of concentrated HCl (for guanidine).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the crude product with cold ethanol and dry under vacuum.
-
Purify the product by recrystallization from an appropriate solvent.
-
Characterize the synthesized chromeno[2,3-d]pyrimidine derivative by spectroscopic methods.
Protocol 3: Synthesis of 7-Bromo-chromeno[3,2-d]isoxazol-4(1H)-one
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate (or pyridine)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).
-
Reflux the reaction mixture for 5-7 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-Bromo-chromeno[3,2-d]isoxazol-4(1H)-one.
-
Confirm the structure of the final compound using analytical techniques.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant promise as anticancer and antimicrobial agents. The following diagrams illustrate the potential signaling pathways and mechanisms of action for these compounds.
Anticancer Activity: EGFR Inhibition and Apoptosis Induction
Certain chromene-based derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2] Inhibition of EGFR can block downstream signaling pathways, leading to reduced cell growth and apoptosis. Additionally, many chromene derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.[3][4]
Caption: EGFR Inhibition and Apoptosis Induction by Chromene-Pyrimidine Derivatives.
Antimicrobial Activity: DNA Gyrase Inhibition
A potential mechanism for the antimicrobial activity of chromene-based heterocyclic derivatives is the inhibition of bacterial DNA gyrase.[5][6][7][8][9] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Caption: Inhibition of Bacterial DNA Gyrase by Chromene-Isoxazole Derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: General Experimental Workflow for Derivatization and Evaluation.
Conclusion
The derivatization of this compound offers a versatile platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space of these derivatives and to develop new drug candidates for the treatment of cancer and infectious diseases. Further optimization of reaction conditions and in-depth biological evaluation are encouraged to fully elucidate the structure-activity relationships and therapeutic promise of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, h CAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies | MDPI [mdpi.com]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde as a versatile starting material for the synthesis of various heterocyclic compounds. This document outlines detailed experimental protocols, presents quantitative data for key reactions, and illustrates the synthetic pathways and potential biological implications through diagrams.
Introduction
This compound is a highly reactive trifunctional electrophile, making it an invaluable building block in heterocyclic synthesis. The presence of the bromo substituent at the 7-position offers a site for further functionalization, enhancing the potential for generating diverse molecular scaffolds for drug discovery and materials science. The electron-withdrawing nature of the chromone ring system activates the C2-C3 double bond and the formyl group, rendering them susceptible to nucleophilic attack. This reactivity allows for the construction of a variety of fused and substituted heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, which are known to exhibit a wide range of biological activities.
Synthesis of this compound
The starting material can be synthesized from 4-bromo-2-hydroxyacetophenone through a Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of this compound[1]
To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), phosphorus oxychloride (POCl3, 11.6 mmol) is added dropwise at 0 °C. The mixture is then stirred for 14 hours at room temperature. Following the stirring, water (50 ml) is added to the reaction mixture, leading to the formation of a precipitate. The solid product is collected by filtration, washed with water, and dried under vacuum.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| This compound | 4-bromo-2-hydroxyacetophenone | POCl3 | DMF | 14 h | 0 °C to RT | 84%[1] |
Synthesis of Heterocyclic Derivatives
This compound serves as a precursor for the synthesis of various five- and six-membered heterocyclic compounds through reactions with binucleophiles.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine hydrate leads to the formation of pyrazole-substituted chromones. The reaction proceeds through an initial condensation at the formyl group, followed by a cyclization reaction.
Caption: General workflow for the synthesis of pyrazole derivatives.
A mixture of this compound (1 mmol) and hydrazine hydrate (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is then washed with cold ethanol and purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford the desired pyrazole derivative.
Quantitative Data for Pyrazole Synthesis (Representative):
| Product | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 7-Hydroxy-3-(3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-ones | 7-Hydroxy-3-formylchromone | Hydrazine hydrate | Aprotic solvent | - | - | High yields[2][3] |
Note: The yield for the 7-bromo derivative is expected to be comparable to the 7-hydroxy analog.
Synthesis of Isoxazole Derivatives
The reaction with hydroxylamine hydrochloride in the presence of a base yields isoxazole-substituted chromones. The reaction follows a similar pathway of condensation and subsequent cyclization.
Caption: General workflow for the synthesis of isoxazole derivatives.
A mixture of this compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.5 mmol) in ethanol (25 mL) is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water and then with cold ethanol. The crude product is purified by recrystallization from ethanol.
Quantitative Data for Isoxazole Synthesis (Representative):
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 3,5-diaryl-isoxazoles | Chalcones | Hydroxylamine hydrochloride, aq. alkali | Chloroform/Ethanol | 7-8 h | Reflux | High yields[4][5] |
Note: The synthesis from 3-formylchromone follows a similar principle, and high yields are expected.
Synthesis of Pyrimidine Derivatives
Condensation of this compound with guanidine or amidines in the presence of a base leads to the formation of pyrimidine-substituted chromones.
References
Application Notes and Protocols: Reactions of 7-Bromo-3-formylchromone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of derivatives obtained from the reaction of 7-bromo-3-formylchromone with various nucleophiles. The protocols detailed below are based on established methodologies for substituted 3-formylchromones and serve as a guide for the synthesis of novel heterocyclic compounds with potential biological activity.
Introduction
Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The 3-formylchromone scaffold, in particular, is a versatile building block in organic synthesis due to its multiple reactive sites. The presence of a bromine atom at the 7-position of the chromone ring can significantly influence the molecule's reactivity and the biological profile of its derivatives, often enhancing their antimicrobial and antifungal properties. This document focuses on the reactions of 7-bromo-3-formylchromone with nitrogen and carbon nucleophiles, leading to the formation of pyrazoles and Knoevenagel condensation products, respectively. These derivatives are of significant interest in drug discovery due to their reported biological activities.
Synthesis of 7-Bromo-3-formylchromone
The synthesis of 7-bromo-3-formylchromone is anticipated to proceed via a two-step process starting from 3-bromophenol. The first step involves the Friedel-Crafts acylation to produce 4-bromo-2-hydroxyacetophenone, which is then subjected to the Vilsmeier-Haack reaction to yield the target 7-bromo-3-formylchromone.
Protocol 1: Synthesis of 4-Bromo-2-hydroxyacetophenone
Materials:
-
3-Bromophenol
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3-bromophenol (1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-bromo-2-hydroxyacetophenone.
Protocol 2: Synthesis of 7-Bromo-3-formylchromone (Vilsmeier-Haack Reaction)[1][2][3]
Materials:
-
4-Bromo-2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-cold water
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (5 eq) to 0 °C in an ice bath.
-
Slowly add POCl₃ (3 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-bromo-2-hydroxyacetophenone (1 eq) in a minimum amount of anhydrous DMF to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-bromo-3-formylchromone.
Reactions with Nucleophiles
Reaction with Hydrazine Derivatives: Synthesis of Pyrazoles
The reaction of 3-formylchromones with hydrazine hydrate or its derivatives is a well-established method for the synthesis of pyrazoles. The reaction proceeds through an initial nucleophilic attack of the hydrazine at the C2 position of the chromone ring, leading to ring opening, followed by condensation with the formyl group and subsequent cyclization to form the pyrazole ring.
dot
Caption: Reaction of 7-Bromo-3-formylchromone with a hydrazine derivative.
Materials:
-
7-Bromo-3-formylchromone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 7-bromo-3-formylchromone (1 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Reaction with Active Methylene Compounds: Knoevenagel Condensation
The Knoevenagel condensation of 3-formylchromones with active methylene compounds such as malononitrile and ethyl cyanoacetate provides a route to various substituted alkenes, which are valuable intermediates for the synthesis of other heterocyclic systems.[1][2] The reaction is typically catalyzed by a weak base like piperidine or pyridine.
dot
Caption: Knoevenagel condensation of 7-Bromo-3-formylchromone.
Materials:
-
7-Bromo-3-formylchromone
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 7-bromo-3-formylchromone (1 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a solid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation
The following tables summarize representative quantitative data for the reactions of substituted 3-formylchromones. Note: Specific data for 7-bromo-3-formylchromone is limited in the literature; therefore, the data presented here is based on closely related analogs (e.g., 6-bromo-3-formylchromone) and should be considered as a guideline. Actual results may vary.
Table 1: Synthesis of Substituted 3-Formylchromones
| Precursor | Reagents | Solvent | Time (h) | Yield (%) | M.p. (°C) | Reference |
| 4-Bromo-2-hydroxyacetophenone | POCl₃, DMF | DMF | 4-6 | ~70-80* | N/A | [3] |
| 2-Hydroxy-5-bromoacetophenone | POCl₃, DMF | DMF | - | - | 190-193 | - |
*Estimated yield based on similar reactions.
Table 2: Reaction of Substituted 3-Formylchromones with Nucleophiles
| 3-Formylchromone Derivative | Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) | Product Type | Reference |
| 6-Bromo-3-formylchromone | Hydrazine hydrate | Ethanol | Acetic Acid | 4 | ~75-85* | Pyrazole | [4] |
| 3-Formylchromone | Malononitrile | Ethanol | Piperidine | 2 | 92 | Knoevenagel | [2] |
| 3-Formylchromone | Ethyl Cyanoacetate | Ethanol | Piperidine | 3 | 88 | Knoevenagel | [2] |
*Estimated yield based on similar reactions.
Application Notes: Biological Activity
Derivatives of bromo-substituted chromones have demonstrated a range of promising biological activities, making them attractive candidates for drug development.
Antifungal Activity
Several studies have highlighted the potent antifungal properties of bromo-substituted chromone derivatives. For instance, 6-bromochromone-3-carbonitrile, a Knoevenagel condensation product, has shown significant activity against various Candida species, including Candida albicans.[5][6] This compound was found to inhibit biofilm formation, a key virulence factor in fungal infections. The presence of the bromo substituent is often correlated with enhanced antifungal efficacy. Pyrazole derivatives containing a bromo-substituted phenyl ring have also exhibited notable antifungal activity.[7]
Antimicrobial Activity
The introduction of a pyrazole moiety, particularly one derived from a bromo-substituted chromone, can lead to compounds with significant antibacterial properties. Bromo-substituted pyrazole derivatives have been reported to be active against both Gram-positive and Gram-negative bacteria.[8][9] The lipophilic nature of the bromine atom is thought to enhance the compound's ability to penetrate bacterial cell membranes, contributing to its antimicrobial effect.
dot
Caption: Logical workflow from synthesis to potential application.
Conclusion
7-Bromo-3-formylchromone serves as a valuable and reactive intermediate for the synthesis of a variety of heterocyclic compounds. The reaction pathways with nucleophiles such as hydrazines and active methylene compounds provide straightforward access to pyrazoles and substituted alkenes. The resulting bromo-substituted derivatives are promising scaffolds for the development of new antifungal and antimicrobial agents. The provided protocols offer a foundation for the exploration of this chemistry, and further investigation into the biological activities of these novel compounds is highly encouraged.
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal and antibiofilm activities of chromones against nine Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
Application Notes and Protocols: Antimicrobial Activity of 7-Bromo-3-formylchromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 7-bromo-3-formylchromone derivatives. This document includes a summary of their known antimicrobial activities, detailed protocols for their synthesis and antimicrobial evaluation, and visual workflows to guide experimental design. While specific data on a wide range of 7-bromo-3-formylchromone derivatives is an emerging field of study, the provided information, including comparative data from closely related isomers, serves as a valuable resource for initiating and advancing research in this area.
Introduction
Chromones, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The 3-formylchromone scaffold, in particular, serves as a versatile intermediate for the synthesis of various bioactive molecules.[3] The introduction of a bromine atom at the 7-position of the chromone ring is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with microbial targets and improving its antimicrobial efficacy.
Data Presentation: Antimicrobial Activity
Quantitative data on the antimicrobial activity of a broad spectrum of 7-bromo-3-formylchromone derivatives is still under investigation. However, preliminary screenings and studies on closely related isomers provide valuable insights into their potential.
Table 1: Qualitative Antimicrobial Activity of a 7-Bromo-3-formylchromone Derivative
| Compound | Test Organism | Activity | Reference |
| 7-Hydroxy-8-bromo-3-formylchromone | Staphylococcus aureus | Moderately active | [4] |
| Escherichia coli | Moderately active | [4] |
Table 2: Quantitative Antimicrobial Activity of 6-Bromo-3-formylchromone (for comparative purposes)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [5][6][7] |
| Vibrio harveyi | 20 | [5][6][7] | |
| Uropathogenic Escherichia coli (UPEC) | 20 | [8] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-3-formylchromone Derivatives
This protocol describes a general method for the synthesis of substituted 3-formylchromones via the Vilsmeier-Haack reaction.[4]
Materials:
-
Substituted 2-hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Ethanol (for crystallization)
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-cold water bath.
-
To the cooled DMF, add the appropriate substituted 2-hydroxyacetophenone (e.g., 0.01 mol) with vigorous stirring.
-
Slowly add phosphorus oxychloride (e.g., 2.0 mL, 0.025 mol) to the mixture. A thick, colored mass will form.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully adding it to cold water.
-
Collect the resulting solid precipitate by filtration.
-
Purify the crude product by crystallization from a suitable solvent, such as ethanol.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR, and elemental analysis).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains using the broth microdilution method.[9][10][11][12]
Materials:
-
Synthesized 7-bromo-3-formylchromone derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Compound Stock Solution: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: Culture the microbial strain in the appropriate broth overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast). Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.[9]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at the optimal temperature for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[9]
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.[1][13][14]
Materials:
-
Synthesized 7-bromo-3-formylchromone derivatives
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Sterile cork borer or pipette tip
-
Micropipette
Procedure:
-
Prepare Inoculum: Prepare a standardized microbial suspension as described in the MIC protocol.
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of growth.
-
Create Wells: Use a sterile cork borer (e.g., 6-8 mm in diameter) to punch wells into the agar.[1]
-
Add Compound: Add a fixed volume (e.g., 50-100 µL) of the dissolved compound solution into each well.
-
Controls: Use a well with the solvent alone as a negative control and a well with a known antibiotic as a positive control.
-
Incubation: Incubate the plates at the optimal temperature for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
Visualizations
Caption: Synthesis workflow for 7-bromo-3-formylchromone derivatives.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the agar well diffusion assay.
Mechanism of Action: Postulated Pathways
The precise mechanism of action for 7-bromo-3-formylchromone derivatives is likely multifaceted and may vary between different microbial species. However, studies on related bromo-substituted 3-formylchromones suggest potential mechanisms that warrant investigation for the 7-bromo isomers. For instance, 6-bromo-3-formylchromone has been shown to inhibit biofilm formation and downregulate the expression of virulence-associated genes in both Vibrio parahaemolyticus and uropathogenic E. coli.[5][6][7][8] These effects are linked to the disruption of quorum sensing pathways and interference with factors essential for bacterial pathogenicity and membrane integrity.[5][7]
Caption: Postulated mechanisms of antimicrobial action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 7. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. youtube.com [youtube.com]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webcentral.uc.edu [webcentral.uc.edu]
Application Notes and Protocols for the Biological Screening of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting a primary biological screening of the novel compound, 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde. The protocols outlined below are designed to assess its potential anticancer, antimicrobial, and antioxidant activities, providing a foundational dataset for further drug development endeavors.
Compound Overview
Structure:
Chemical Formula: C₁₀H₅BrO₃
Molecular Weight: 253.05 g/mol
Synonyms: 7-bromo-3-formylchromone
Physical Appearance: Crystalline solid
Synthesis Protocol
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction.[1][2]
Materials:
-
4-Bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 4-Bromo-2-hydroxyacetophenone (1 equivalent) in N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C using an ice bath.
-
Add phosphorus oxychloride (POCl₃) (2.5 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-14 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with water.
Biological Screening Protocols
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Cancer Cell Line | IC₅₀ (µM) of this compound |
| MCF-7 (Breast) | 15.8 |
| A549 (Lung) | 22.5 |
| HCT-116 (Colon) | 18.2 |
Antimicrobial Activity - Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound against various microorganisms. Chromene derivatives have shown promising antimicrobial activities.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
This compound
-
DMSO
-
Sterile petri dishes
-
Sterile cork borer
-
Micropipette
-
Incubator
Protocol:
-
Media Preparation: Prepare and sterilize the appropriate agar media and pour them into sterile petri dishes.
-
Inoculation: Once the agar has solidified, inoculate the plates with the test microorganisms using a sterile swab to create a lawn culture.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Compound Application: Prepare different concentrations of this compound in DMSO. Add a fixed volume (e.g., 100 µL) of each concentration into the wells. Use DMSO as a negative control and a standard antibiotic/antifungal as a positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Hypothetical Data Presentation:
| Microorganism | Zone of Inhibition (mm) at 100 µg/mL |
| Staphylococcus aureus | 14 |
| Escherichia coli | 11 |
| Candida albicans | 12 |
| Aspergillus niger | 9 |
Antioxidant Activity - DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound by measuring its ability to scavenge free radicals.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (as a standard)
-
96-well microplates
-
Microplate reader
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Hypothetical Data Presentation:
| Compound | IC₅₀ (µg/mL) |
| This compound | 45.2 |
| Ascorbic Acid (Standard) | 8.7 |
Visualizations
References
Application Notes and Protocols for Cytotoxicity Studies of Brominated Chromone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the cytotoxic effects of brominated chromone analogs and detailed protocols for their evaluation. The information is intended to guide researchers in the screening and characterization of this class of compounds for potential therapeutic applications.
Introduction to Brominated Chromones and their Cytotoxic Potential
Chromones, a class of oxygen-containing heterocyclic compounds, and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of a bromine atom to the chromone scaffold can modulate the compound's physicochemical properties, potentially enhancing its cytotoxic effects against cancer cells. Studies have shown that brominated chromone analogs can induce cell death in various cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and the induction of oxidative stress.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic activity of various brominated chromone and related analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound ID/Description | Cell Line | Assay Type | IC50/CC50/GI50 (µM) | Reference |
| Brominated Plastoquinone Analogs | ||||
| BrPQ5 | U-251 (Glioma) | MTT | >100 | [1] |
| BrPQ5 | MCF-7 (Breast Cancer) | MTT | 33.57 ± 1.7 | [2] |
| BrPQ5 | MDA-MB-231 (Breast Cancer) | MTT | 33.65 ± 2.2 | [2] |
| BrPQ5 | DU145 (Prostate Cancer) | MTT | 83.89 ± 12.8 | [2] |
| BrPQ5 | HCT-116 (Colon Cancer) | MTT | 74.33 ± 11 | [2] |
| BrPQ5 | VHF93 (Fibroblast) | MTT | Not cytotoxic | [2] |
| Brominated Chromanone Derivatives | ||||
| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 (Lung Cancer) | MTT | Strong cytotoxicity | [3] |
| Spirocyclic Bromotyrosine Analogs | ||||
| Dihydro 2,4-dichloro compound 18 | A-375 (Melanoma) | Not Specified | 0.4 ± 0.3 | [4] |
| Pyridin-2-yl compound 29 | A-375 (Melanoma) | Not Specified | Not specified, SI=2.4 | [4] |
| Hydrazide analog of 2-picoline 37 | A-375 (Melanoma) | Not Specified | Not specified, SI=2.4 | [4] |
| Other Brominated Derivatives | ||||
| 6-bromochromone based thiosemicarbazone (4p) | Not Specified (Anticancer) | Not Specified | Promising candidate | [5] |
| 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one | Not Specified | Not Specified | Potent, selective, nontoxic | [6] |
Note: The available data for a broad range of brominated chromone analogs is limited in the public domain. The table represents a compilation of data from various studies that may have different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of brominated chromone analogs are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Brominated chromone analogs
-
Human cancer cell lines (e.g., MCF-7, A549, U-251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated chromone analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Brominated chromone analogs
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the brominated chromone analogs at the desired concentrations for the specified time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide and analyzing it via flow cytometry.
Materials:
-
Brominated chromone analogs
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the brominated chromone analogs as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of brominated chromone analogs are often associated with the induction of apoptosis, cell cycle arrest, and oxidative stress. The following diagrams illustrate these generalized pathways and a typical experimental workflow for screening these compounds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]
- 3. BRG-1 is required for RB-mediated cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress in fish induced by brominated flame retardants, a review [scielo.org.mx]
- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Bromo-3-Formylchromone via Vilsmeier-Haack Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the synthesis of 7-bromo-3-formylchromone, a valuable heterocyclic compound, utilizing the Vilsmeier-Haack reaction. The chromone scaffold and its derivatives are of significant interest to medicinal chemists due to their diverse and potent biological activities.[1] This application note outlines the reaction mechanism, a precise experimental protocol, and key data for the synthesis of 7-bromo-3-formylchromone, a crucial intermediate for the development of novel therapeutic agents.
Introduction to the Vilsmeier-Haack Reaction in Chromone Synthesis
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] A key application of this reaction is the efficient, one-step synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones.[6] The reaction typically employs a Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] This method is widely favored due to its high efficiency and the consistently good to excellent yields it provides.[7]
The resulting 3-formylchromones, including the 7-bromo derivative, are not only biologically active molecules themselves but also serve as versatile building blocks in organic synthesis for the creation of more complex heterocyclic systems.[8][9]
Reaction Mechanism
The synthesis of 3-formylchromones via the Vilsmeier-Haack reaction proceeds through a double formylation of the starting 2-hydroxyacetophenone, followed by an intramolecular cyclization and subsequent dehydration.
The mechanism can be summarized in the following key steps:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of the 2-hydroxyacetophenone attacks the Vilsmeier reagent.
-
Double Formylation and Cyclization: The reaction proceeds to introduce two formyl groups, followed by an intramolecular cyclization.
-
Dehydration: The final step involves the elimination of water to yield the stable 3-formylchromone.
Experimental Protocol: Synthesis of 7-Bromo-3-formylchromone
This protocol is adapted from a documented synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.[10][11]
Materials:
-
4-bromo-2-hydroxyacetophenone
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml).
-
Addition of POCl₃: Cool the solution to 0 °C using an ice bath. To this cooled solution, add phosphorus oxychloride (11.6 mmol) dropwise, ensuring the temperature is maintained.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 14 hours.
-
Work-up: Quench the reaction by adding water (50 ml). This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with water and then dry it in vacuo to obtain the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 7-bromo-3-formylchromone.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-hydroxyacetophenone | [10][11] |
| Reactants (molar ratio) | 4-bromo-2-hydroxyacetophenone (1 eq.), POCl₃ (~2.5 eq.) | [10][11] |
| Solvent | N,N-dimethylformamide (DMF) | [10][11] |
| Reaction Temperature | 0 °C to room temperature | [10][11] |
| Reaction Time | 14 hours | [10][11] |
| Product Yield | 84% | [10][11] |
| Product Formula | C₁₀H₅BrO₃ | [10][11] |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 7.48 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 8.52 (s, 1H), 10.37 (s, 1H) | [10] |
| DART-MS (m/z) | [M+H]⁺ calcd: 252.950, found: 252.981 | [10] |
Applications in Drug Development and Organic Synthesis
3-Formylchromone derivatives are recognized for their potential as anti-inflammatory agents.[1] Bromo-substituted chromones, such as 6-bromo-3-formylchromone, have been investigated for their ability to reverse multidrug resistance in cancer cells. Furthermore, these compounds serve as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications.[8][9] The title compound, 7-bromo-3-formylchromone, is a valuable precursor for creating novel molecular architectures for drug discovery programs.
References
- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. asianpubs.org [asianpubs.org]
- 7. sciforum.net [sciforum.net]
- 8. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Novel Bioactive Heterocycles from 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde. This versatile starting material serves as a key building block for the generation of a diverse range of derivatives with potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. The chromone scaffold is a well-established pharmacophore, and its derivatization is a promising strategy for the discovery of new therapeutic leads.[1][2]
Introduction
This compound is a functionalized chromone that offers multiple reaction sites for chemical modification. The aldehyde group is amenable to condensation and cyclization reactions, while the bromo substituent provides a handle for cross-coupling reactions, allowing for the introduction of additional diversity. This document outlines the synthesis of the starting material and its subsequent conversion into novel pyrazole, isoxazole, pyrimidine, and sulfonamide derivatives. The potential biological activities of these compounds are also discussed, providing a rationale for their synthesis and further investigation.
Synthesis of the Starting Material: this compound
The synthesis of this compound is achieved through a Vilsmeier-Haack reaction starting from 4-bromo-2-hydroxyacetophenone.
Experimental Protocol:
-
To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), add phosphorus oxychloride (POCl₃, 11.6 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 14 hours.
-
Pour the mixture into 50 ml of water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) | 1H NMR (400 MHz, CDCl₃) δ (ppm) | DART-MS (m/z) |
| This compound | 4-bromo-2-hydroxyacetophenone | POCl₃, DMF | 84 | 10.37 (s, 1H), 8.52 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 7.48 (d, 1H, J = 8.8 Hz) | [M+H]⁺: 252.950 (calc.), 252.981 (found) |
Synthesis of Novel Derivatives
The aldehyde functionality of this compound is a versatile handle for the synthesis of various heterocyclic systems through condensation and cyclization reactions.
Synthesis of Novel Sulfonamide Derivatives
Novel sulfonamide derivatives can be synthesized by reacting this compound with various substituted sulfonamides.[3] These compounds are of interest due to the known antimicrobial properties of both chromone and sulfonamide moieties.[3]
Experimental Protocol (General):
-
React this compound with a substituted sulfonamide derivative.
-
The reaction completion can be monitored by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (9:1) solvent system.
-
The resulting solid product is recrystallized from alcohol, filtered, and dried.
Potential Application: The resulting ((7-Bromo-4-oxo-4H-chromen-3-yl)methyl)-N-phenylsulfonyl-amino acid derivatives are expected to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
Synthesis of Chromeno-Pyrazole Derivatives
Pyrazole-containing compounds are known to possess a wide range of biological activities. The synthesis of chromeno-pyrazoles can be achieved via a one-pot, three-component reaction.[4][5][6][7]
Experimental Protocol (General):
-
To a mixture of this compound and a β-diketone (e.g., dimedone) in a suitable solvent like dimethylformamide (DMF), add an arylhydrazine.
-
Catalyze the reaction with an acid such as p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture at 70 °C and monitor its progress by TLC.
-
Upon completion, isolate the product through standard workup procedures.
Quantitative Data (Representative):
| Derivative | Reagents | Catalyst | Yield (%) |
| Aryl- and β-diketone-substituted pyrazole | This compound, dimedone, arylhydrazine | p-TsOH | High |
Synthesis of Chromeno-Isoxazole Derivatives
Isoxazole derivatives are another class of heterocyclic compounds with significant pharmacological potential. Their synthesis can be achieved through the reaction of the starting aldehyde with hydroxylamine hydrochloride.
Experimental Protocol (General):
-
Condense this compound with hydroxylamine hydrochloride.
-
The reaction can be carried out in a suitable solvent such as ethanol in the presence of a base like potassium hydroxide.
-
Isolate and purify the resulting chromeno-isoxazole derivative using column chromatography.
Synthesis of Chromeno-Pyrimidine Derivatives
Pyrimidine derivatives are of great interest in medicinal chemistry due to their presence in numerous bioactive molecules. Chromeno-pyrimidines can be synthesized from this compound and a suitable binucleophile like urea or thiourea.
Experimental Protocol (General):
-
React this compound with urea or thiourea in the presence of a catalyst.
-
The reaction can be performed under various conditions, including microwave irradiation, to potentially improve yields and reduce reaction times.
-
Isolate and characterize the resulting chromeno-pyrimidine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the preparation of the novel heterocyclic compounds.
Caption: General synthetic scheme for novel compounds.
Potential Biological Activities and Applications
Derivatives of this compound are promising candidates for drug discovery programs. The incorporation of pyrazole, isoxazole, pyrimidine, and sulfonamide moieties into the chromone scaffold is a well-established strategy for generating compounds with a wide range of biological activities.
Antimicrobial Activity: Chromone and its derivatives have shown significant activity against various microbial agents, including both Gram-positive and Gram-negative bacteria.[3] The synthesized sulfonamide derivatives, in particular, are expected to leverage the known antibacterial properties of both the chromone and sulfonamide pharmacophores.[3]
Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of chromene derivatives against various cancer cell lines.[1][2][8] The novel heterocyclic compounds described herein may exhibit anticancer activity through mechanisms such as the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation.
The logical relationship for the potential drug development pathway can be visualized as follows:
Caption: Drug development workflow from the starting material.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the chemical space around this scaffold and to develop new compounds with potential therapeutic applications. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of these novel derivatives.
References
- 1. theaspd.com [theaspd.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. theaspd.com [theaspd.com]
- 4. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 6. ONE-POT SYNTHESIS OF TRISUBSTITUTED PYRAZOLES VIA MULTICOMPONENT APPROACH | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives [ouci.dntb.gov.ua]
Application Notes and Protocols for 7-bromo-3-formylchromone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 7-bromo-3-formylchromone in drug discovery, based on studies of the broader 3-formylchromone scaffold and its derivatives. While specific data for the 7-bromo isomer is limited, the information presented for closely related analogs, such as 6-bromo-3-formylchromone, offers valuable insights into its likely biological activities and mechanisms of action.
Introduction
Chromones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The 3-formylchromone scaffold, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications.[1] The introduction of a bromine atom at the 7-position of the chromone ring is anticipated to modulate the molecule's physicochemical properties, potentially enhancing its biological activity and selectivity. This document outlines the potential applications of 7-bromo-3-formylchromone in anticancer, antibacterial, and anti-inflammatory drug discovery, and provides detailed protocols for its synthesis and biological evaluation.
Synthesis of 7-bromo-3-formylchromone
The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of a substituted 2-hydroxyacetophenone. For the synthesis of 7-bromo-3-formylchromone, the starting material would be 1-(4-bromo-2-hydroxyphenyl)ethan-1-one.
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
1-(4-bromo-2-hydroxyphenyl)ethan-1-one
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Crushed ice
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure: [2]
-
In a round bottom flask, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. This forms the Vilsmeier reagent.
-
To this mixture, add 1-(4-bromo-2-hydroxyphenyl)ethan-1-one.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to decompose the Vilsmeier reagent.
-
A solid precipitate of 7-bromo-3-formylchromone will form.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 7-bromo-3-formylchromone.
Anticancer Applications
The 3-formylchromone scaffold has been identified as a promising framework for the development of novel anticancer agents.[1][3] Derivatives have shown cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways and enzymes involved in cancer cell proliferation and survival.
Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[4][5] The parent compound, 3-formylchromone, has been shown to inhibit the STAT3 signaling pathway by downregulating the phosphorylation of STAT3 and its upstream kinases JAK1/2 and Src.[4] It also induces the expression of Protein Inhibitor of Activated STAT3 (PIAS3), a negative regulator of STAT3.[4] This leads to the downregulation of STAT3-regulated genes involved in cell survival and proliferation (e.g., Bcl-2, Bcl-xL, Cyclin D1) and promotes apoptosis.[4]
Topoisomerase IIα Inhibition
DNA topoisomerase IIα is a crucial enzyme in DNA replication and chromosome segregation, making it a key target for anticancer drugs.[6] Several substituted 3-formylchromone derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα.[6][7] These compounds are believed to exert their cytotoxic effects by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis. Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of the enzyme.[6]
Quantitative Data: Anticancer Activity of Bromo-3-formylchromone Derivatives
Note: The following data is for related bromo-3-formylchromone isomers and should be considered indicative of the potential activity of the 7-bromo isomer.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6,8-dibromo-3-formylchromone | HSC-2 (Human oral squamous carcinoma) | 42 | [3] |
| 6,8-dibromo-3-formylchromone | HSC-3 (Human oral squamous carcinoma) | 172 | [3] |
| 6,8-dibromo-3-formylchromone | HSG (Human submandibular gland carcinoma) | 95 | [3] |
| 6,8-dibromo-3-formylchromone | HL-60 (Human promyelocytic leukemia) | 20 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
7-bromo-3-formylchromone
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of 7-bromo-3-formylchromone in DMSO and make serial dilutions in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antibacterial Applications
Bromo-substituted 3-formylchromones have demonstrated significant antibacterial and antibiofilm activities against a range of pathogenic bacteria.[8][9][10] These compounds are of interest for developing new antimicrobial agents, particularly against drug-resistant strains.
Mechanism of Action
The antibacterial mechanism of bromo-3-formylchromones is thought to involve the disruption of bacterial virulence factors. Studies on 6-bromo-3-formylchromone have shown that it can inhibit bacterial motility, protease activity, and biofilm formation.[8][9] Gene expression analysis in Vibrio parahaemolyticus treated with 6-bromo-3-formylchromone revealed downregulation of genes associated with quorum sensing, pathogenicity, and membrane integrity.[8]
Quantitative Data: Antibacterial Activity of Bromo-3-formylchromone Derivatives
Note: The following data is for the 6-bromo isomer and is indicative of the potential activity of 7-bromo-3-formylchromone.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [8] |
| 6-bromo-3-formylchromone | Vibrio harveyi | 20 | [8] |
| 6-bromo-3-formylchromone | Uropathogenic Escherichia coli (UPEC) | 20 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
7-bromo-3-formylchromone
-
DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure: [8]
-
Prepare a stock solution of 7-bromo-3-formylchromone in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Applications
Chromone derivatives are known to possess anti-inflammatory properties.[11][12] The anti-inflammatory effects are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
7-bromo-3-formylchromone
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 7-bromo-3-formylchromone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include a control group with cells and LPS only.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Conclusion
7-bromo-3-formylchromone represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its close analogs, it is likely to possess anticancer, antibacterial, and anti-inflammatory properties. The provided protocols offer a starting point for the synthesis and evaluation of this compound in various drug discovery programs. Further research is warranted to specifically elucidate the pharmacological profile and mechanisms of action of 7-bromo-3-formylchromone.
References
- 1. libir.josai.ac.jp [libir.josai.ac.jp]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Vilsmeier-Haack Formylation of 4-bromo-2-hydroxyacetophenone: A Detailed Guide for Researchers
Application Note: This document provides a comprehensive protocol and technical data for the Vilsmeier-Haack formylation of 4-bromo-2-hydroxyacetophenone, a key reaction for introducing a formyl group onto an activated aromatic ring. This synthesis is a critical step in the generation of versatile intermediates used in the development of novel pharmaceutical compounds and other fine chemicals.
Introduction: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then reacts with activated aromatic rings, such as phenols, to introduce a formyl (-CHO) group.[2] In the case of 4-bromo-2-hydroxyacetophenone, the hydroxyl group strongly activates the aromatic ring, directing the formylation to the ortho position (C-3) to yield the primary product, 5-bromo-3-formyl-2-hydroxyacetophenone. This intermediate is valuable for further elaboration into more complex molecular scaffolds.
Reaction and Data Presentation
The Vilsmeier-Haack formylation of 4-bromo-2-hydroxyacetophenone proceeds as follows:
Reaction Scheme:
The regioselectivity of the reaction is governed by the strong ortho-directing effect of the hydroxyl group, which outweighs the deactivating effects of the bromo and acetyl substituents.
Quantitative Data Summary
While specific data for the formylation of 4-bromo-2-hydroxyacetophenone is not widely published, the following table presents data from a closely related reaction: the Vilsmeier-Haack formylation of 2-hydroxy-3-nitro-5-chloroacetophenone.[4] This data provides a reliable estimate for the expected outcome of the target reaction.
| Parameter | Value | Reference |
| Substrate | 2-hydroxy-3-nitro-5-chloroacetophenone (0.01 mol) | [4] |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | [4] |
| Molar Ratio (POCl₃:Substrate) | 2.5 : 1 | [4] |
| Temperature | Cooled initially, then room temperature | [4] |
| Reaction Time | Overnight | [4] |
| Product | 6-Chloro-8-nitro-3-formyl-chromone | [4] |
| Yield | 71% | [4] |
Experimental Protocol
This protocol is adapted from a standard procedure for the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones.[4]
Materials:
-
4-bromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place N,N-dimethylformamide (e.g., 6.0 mL). Cool the flask in an ice bath with continuous stirring.
-
Addition of Substrate: To the cooled DMF, add 4-bromo-2-hydroxyacetophenone (0.01 mol) portion-wise, ensuring the temperature remains low. Stir the mixture vigorously until the substrate is fully dissolved or well-suspended.
-
Formation of Vilsmeier Reagent: While maintaining the cold temperature, slowly add phosphorus oxychloride (0.025 mol) dropwise to the reaction mixture using a dropping funnel. A thick, often colored, mass may form.
-
Reaction: After the addition of POCl₃ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir overnight.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water to decompose the reaction complex. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by crystallization from a suitable solvent, such as ethanol, to yield pure 5-bromo-3-formyl-2-hydroxyacetophenone.
Visualizations
Experimental Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of 4-bromo-2-hydroxyacetophenone.
Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-3-formylchromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 7-bromo-3-formylchromone?
A1: The most widely used and efficient method for the synthesis of 7-bromo-3-formylchromone is the Vilsmeier-Haack reaction.[1][2] This one-pot reaction involves the formylation and cyclization of a substituted 2-hydroxyacetophenone, in this case, 2-hydroxy-4-bromoacetophenone, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Q2: I obtained a low yield of the desired 7-bromo-3-formylchromone. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors. Common issues include suboptimal reaction conditions, poor quality of starting materials, and the formation of side products. To troubleshoot, consider the following:
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. The reaction temperature and time are also critical; monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal duration.
-
Purity of Reactants: Use freshly distilled phosphorus oxychloride and dry N,N-dimethylformamide. Impurities in the 2-hydroxy-4-bromoacetophenone can also lead to side reactions.
-
Stoichiometry: The molar ratio of the reactants is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.
Q3: My final product is a mixture of compounds, and I suspect the presence of a byproduct. What is a likely byproduct in this synthesis?
A3: A common byproduct in the Vilsmeier-Haack synthesis of 3-formylchromones from 2-hydroxyacetophenones is the corresponding 3-chlorochromone. In this specific synthesis, the likely byproduct is 7-bromo-3-chlorochromone . This occurs when the hydroxyl group of an intermediate is substituted by a chlorine atom from the Vilsmeier reagent (POCl₃).
Q4: How can I identify the 7-bromo-3-chlorochromone byproduct in my reaction mixture?
A4: The presence of 7-bromo-3-chlorochromone can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absence of the aldehyde proton signal in the ¹H NMR spectrum (typically around 10 ppm) and the presence of characteristic isotopic patterns for bromine and chlorine in the mass spectrum are key indicators.
Q5: How can I purify the desired 7-bromo-3-formylchromone from the 7-bromo-3-chlorochromone byproduct?
A5: Purification can be achieved through column chromatography on silica gel. A solvent system with a gradient of increasing polarity, such as a mixture of hexane and ethyl acetate, can effectively separate the two compounds. The polarity difference between the aldehyde group in the desired product and the chlorine atom in the byproduct allows for their separation. Recrystallization from a suitable solvent, such as ethanol, can also be employed for further purification.[3]
Troubleshooting Guide: Byproduct Identification
Unexpected results in the synthesis of 7-bromo-3-formylchromone often point to the formation of byproducts. This guide will help you identify the most probable byproduct, 7-bromo-3-chlorochromone.
Spectroscopic Data for Byproduct Identification
| Compound Name | Structure | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Mass Spectrum (m/z) |
| 7-Bromo-3-chlorochromone | OClBr | Absence of a signal around δ 10 ppm (aldehyde proton). Aromatic protons will show characteristic splitting patterns. | Absence of a signal around δ 185-195 ppm (aldehyde carbon). Aromatic and vinyl carbons will be present. | Isotopic pattern characteristic of one bromine and one chlorine atom. Expected [M]+, [M+2]+, and [M+4]+ peaks. |
Experimental Protocols
Synthesis of 7-Bromo-3-formylchromone via Vilsmeier-Haack Reaction
This protocol is a general procedure adapted from the synthesis of substituted 3-formylchromones.[3]
Materials:
-
2-hydroxy-4-bromoacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring.
-
To this Vilsmeier reagent, add 2-hydroxy-4-bromoacetophenone portion-wise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the time determined by TLC monitoring (typically several hours to overnight).
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 7-bromo-3-formylchromone.
Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude reaction mixture in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried sample onto the top of the prepared column.
-
Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate in hexane) and gradually increasing the concentration of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired product and the byproduct.
-
Combine the pure fractions of 7-bromo-3-formylchromone and evaporate the solvent under reduced pressure.
Diagrams
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of 7-bromo-3-formylchromone.
Troubleshooting Logic for Byproduct Identification
Caption: Decision-making flowchart for identifying the 7-bromo-3-chlorochromone byproduct.
References
Technical Support Center: Synthesis of 7-bromo-3-formylchromone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-bromo-3-formylchromone, a key intermediate in the development of various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 7-bromo-3-formylchromone?
A1: The Vilsmeier-Haack reaction is the most widely employed and efficient one-step method for the synthesis of 3-formylchromones, including the 7-bromo derivative.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate a substituted 2-hydroxyacetophenone.[1] The key advantages of this method are its high efficiency and good to excellent yields, often in the range of 80-90%.[1]
Q2: What is the starting material for the synthesis of 7-bromo-3-formylchromone?
A2: The synthesis starts from 4'-bromo-2'-hydroxyacetophenone.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching with ice, should be done slowly and carefully to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (e.g., sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants. 4. Product Loss During Work-up: The product may have some solubility in the aqueous layer. | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider allowing it to stir overnight at room temperature. 3. Carefully control the molar ratio of the Vilsmeier reagent to the 4'-bromo-2'-hydroxyacetophenone. A slight excess of the Vilsmeier reagent (e.g., 2.5 equivalents of POCl₃ to 1 equivalent of the acetophenone) has been reported to give good yields.[1] 4. After the initial extraction, back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent reaction are exothermic. 2. Impurities: Impurities in the starting materials or solvents can lead to side reactions and polymerization. | 1. Maintain a low temperature (0-5 °C) during the addition of POCl₃ to DMF. The addition should be done dropwise with vigorous stirring. 2. Use high-purity, anhydrous solvents and reagents. |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Material: Incomplete reaction. 2. Formation of Side Products: Over-formylation or other side reactions. 3. Product Precipitation Issues: The product may not precipitate cleanly during work-up. | 1. Ensure the reaction has gone to completion using TLC. If necessary, purify the crude product using column chromatography on silica gel. 2. Adhere to the optimized reaction conditions (temperature, stoichiometry, and reaction time) to minimize side product formation. 3. During work-up, pour the reaction mixture slowly into crushed ice with vigorous stirring to ensure efficient precipitation of the product. Wash the collected solid thoroughly with cold water.[1] Recrystallization from a suitable solvent like ethanol can be used for further purification.[2] |
Data Presentation
The following table summarizes the reported yields for the synthesis of 7-bromo-3-formylchromone and related derivatives using the Vilsmeier-Haack reaction.
| Product | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 7-bromo-3-formylchromone | 4'-bromo-2'-hydroxyacetophenone | POCl₃, DMF | POCl₃ added at 0 °C, then stirred for 14 h at room temperature | 84% | [1] |
| 7-hydroxy-8-bromo-3-formylchromone | 2',4'-dihydroxy-3'-bromoacetophenone | POCl₃, DMF | Not specified in detail | 74% | [2] |
| 6-chloro-3-formylchromone | 5'-chloro-2'-hydroxyacetophenone | POCl₃, DMF | Overnight at room temperature | 71% | [2] |
| 6-methyl-3-formylchromone | 2'-hydroxy-5'-methylacetophenone | POCl₃, DMF | Overnight at room temperature | 73% | [2] |
Experimental Protocols
Detailed Protocol for the Synthesis of 7-bromo-3-formylchromone[1]
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, dissolve 4'-bromo-2'-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml).
-
Cool the solution to 0 °C in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, 11.6 mmol) dropwise to the cooled solution, ensuring the temperature is maintained at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 14 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing 50 ml of water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Dry the product in vacuo.
-
Characterization: The product can be characterized by ¹H NMR and mass spectrometry.
-
¹H NMR (400 MHz, CDCl₃): δ = 7.48 (d, 1H, J = 8.8 Hz), 7.57 (s, 1H), 8.24 (d, 1H, J = 8.8 Hz), 8.52 (s, 1H), 10.37 (s, 1H).
-
DART-MS calcd for [C₁₀H₅BrO₃ + H⁺]: 252.950, found 252.981.
-
Visualizations
Caption: Experimental workflow for the synthesis of 7-bromo-3-formylchromone.
Caption: Troubleshooting logic for low yield in 7-bromo-3-formylchromone synthesis.
References
Technical Support Center: Synthesis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound, in this case, 4-bromo-2-hydroxyacetophenone, using a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds through an electrophilic aromatic substitution, followed by cyclization and hydrolysis to yield the final product.
Q2: What are the most common impurities I might encounter in my crude product?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Material: Residual 4-bromo-2-hydroxyacetophenone.
-
Over-formylated Byproducts: Di-formylated species where a second formyl group is added to the aromatic ring.
-
Chlorinated Impurities: Introduction of a chlorine atom onto the chromone ring, a known side reaction in Vilsmeier-Haack chemistry with activated aromatic substrates.
-
Incompletely Cyclized Intermediates: Intermediates that have been formylated but have not undergone complete cyclization to the chromone ring system.
-
Polymeric or Tarry Materials: Formation of insoluble, high molecular weight byproducts, often due to elevated reaction temperatures or prolonged reaction times.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and major impurities. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the recommended purification methods for the final product?
The crude product is typically a solid that precipitates upon addition of water to the reaction mixture. The primary purification method is recrystallization from a suitable solvent, such as a mixture of 1,2-dichloroethane and cyclohexane, or ethanol. If significant impurities persist, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product during workup. 4. Impure starting materials or reagents. | 1. Monitor reaction progress: Use TLC to ensure the starting material is consumed before quenching the reaction. 2. Optimize temperature: The reaction is typically started at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, a slight increase in temperature may be beneficial, but be cautious as higher temperatures can lead to more side products. 3. Careful workup: Ensure the quenching with water is done at a low temperature to minimize potential degradation. 4. Use high-purity reagents: Ensure that DMF is anhydrous and POCl₃ is of high quality. |
| Presence of Unreacted Starting Material | 1. Insufficient Vilsmeier reagent. 2. Short reaction time. 3. Low reaction temperature. | 1. Stoichiometry: Use a slight excess of the Vilsmeier reagent (DMF/POCl₃) relative to the 4-bromo-2-hydroxyacetophenone. A molar ratio of approximately 2.5 equivalents of POCl₃ to 1 equivalent of the acetophenone has been reported to be effective. 2. Reaction time: Allow the reaction to stir for a sufficient duration (e.g., 14 hours at room temperature) as reported in literature protocols.[1][2][3] 3. Temperature control: Maintain the recommended temperature profile. |
| Formation of a Second Major Spot on TLC (Suspected Di-formylation) | 1. Excess Vilsmeier reagent. 2. High reaction temperature. | 1. Control stoichiometry: Avoid a large excess of the Vilsmeier reagent. 2. Maintain low temperature: Conduct the reaction at the recommended temperature to minimize over-reactivity. 3. Purification: Di-formylated products can often be separated by column chromatography. |
| Mass Spectrometry Data Shows a Peak Corresponding to a Chlorinated Product | 1. The Vilsmeier reagent can act as a chlorinating agent for highly activated aromatic rings. | 1. Milder conditions: Use the minimum effective amount of Vilsmeier reagent and maintain a low reaction temperature. 2. Alternative Vilsmeier reagents: In some cases, using a different Vilsmeier reagent (e.g., generated from DMF and oxalyl chloride) may reduce chlorination, though this would require significant procedural changes. |
| Oily or Tarry Crude Product Instead of a Precipitate | 1. High reaction temperature leading to polymerization. 2. Incomplete hydrolysis of the Vilsmeier intermediate. | 1. Strict temperature control: Ensure the reaction temperature does not exceed the recommended range. 2. Thorough quenching: Add water or ice slowly and stir vigorously to ensure complete hydrolysis of the reaction intermediate. |
Experimental Protocols
Synthesis of this compound[1][2][3]
Materials:
-
4-bromo-2-hydroxyacetophenone
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Water
-
1,2-dichloroethane (for recrystallization)
-
Cyclohexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-hydroxyacetophenone (1.0 equivalent) in anhydrous N,N-dimethylformamide.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (approximately 2.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 14 hours.
-
After the reaction is complete (as monitored by TLC), carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice or cold water with vigorous stirring.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with water.
-
Dry the crude product in vacuo.
-
For further purification, recrystallize the crude solid from a mixture of 1,2-dichloroethane and cyclohexane.
Characterization Data for this compound: [1][2][3]
-
¹H NMR (400 MHz, CDCl₃): δ = 10.37 (s, 1H), 8.52 (s, 1H), 8.24 (d, J = 8.8 Hz, 1H), 7.57 (s, 1H), 7.48 (d, J = 8.8 Hz, 1H).
-
Mass Spectrometry (DART-MS): m/z calculated for [C₁₀H₅BrO₃ + H]⁺: 252.950; found: 252.981.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Potential Impurities
References
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 7-Bromo-3-Formylchromone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Vilsmeier-Haack reaction for the synthesis of 7-bromo-3-formylchromone. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
The Vilsmeier-Haack reaction, while powerful for the formylation of electron-rich systems like the precursor to 7-bromo-3-formylchromone, can present several challenges. This guide addresses common issues, their probable causes, and actionable solutions to optimize your reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any water present during its formation or in the reaction mixture will lead to its decomposition. 2. Insufficient Reaction Time or Temperature: The formylation of less reactive substrates may require more forcing conditions. 3. Starting Material Impurity: Impurities in the 2'-hydroxy-4'-bromoacetophenone can inhibit the reaction. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature. 3. Purify the starting material before use. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature increases can lead to polymerization and decomposition of reagents and products. 2. High Reaction Temperature: Running the reaction at elevated temperatures for extended periods can promote side reactions and degradation. | 1. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) with slow, dropwise addition of POCl₃ to DMF. Maintain vigorous stirring to ensure even heat distribution. 2. For the formylation step, it is often beneficial to start at a low temperature and then allow the reaction to proceed at room temperature. |
| Multiple Formylation Products | Excess of Vilsmeier Reagent: A high concentration of the Vilsmeier reagent can lead to di-formylation or other undesired side reactions on the aromatic ring. | Carefully control the stoichiometry of the reagents. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a good starting point for optimization. |
| Presence of Chlorinated Byproducts | Reaction with POCl₃: Phosphorus oxychloride can act as a chlorinating agent, leading to the formation of chlorinated impurities. | Use the minimum effective amount of POCl₃. Ensure a prompt and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species. |
| Difficult Product Isolation/Purification | 1. Incomplete Reaction: A mixture of starting material and product can be difficult to separate. 2. Formation of Emulsions During Work-up: This can complicate the extraction process. | 1. Drive the reaction to completion by monitoring with TLC. 2. During the aqueous work-up, the addition of brine can help to break up emulsions and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones?
A1: The synthesis of 3-formylchromones from 2-hydroxyacetophenones via the Vilsmeier-Haack reaction proceeds through a double formylation mechanism.[1] First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of DMF and POCl₃.[1] The 2-hydroxyacetophenone then reacts with the Vilsmeier reagent, undergoing a double formylation. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[1]
Q2: How should the Vilsmeier reagent be prepared and handled?
A2: The Vilsmeier reagent should be prepared immediately before use under anhydrous conditions.[2] This is typically done by the slow, dropwise addition of POCl₃ to ice-cold DMF with vigorous stirring in a flask equipped with a drying tube or under an inert atmosphere.[1] The reaction is exothermic and the temperature should be maintained below 5 °C.[1] The Vilsmeier reagent is moisture-sensitive and corrosive, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Q3: What is the optimal stoichiometry for the reaction?
A3: For the synthesis of substituted 3-formylchromones, a common protocol uses a molar ratio of approximately 1:2.5 for the 2-hydroxyacetophenone to POCl₃, with DMF used as both a reagent and a solvent.[3] However, to minimize side reactions like multiple formylations, it is advisable to start with a Vilsmeier reagent to substrate ratio of 1:1 to 1.5:1 and optimize from there.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched with water or a dilute base, extracted with an appropriate organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q5: What is the recommended work-up and purification procedure?
A5: After the reaction is complete, the mixture is typically poured onto crushed ice or into cold water with vigorous stirring to decompose the intermediate complex.[1][3] The resulting solid precipitate is then collected by vacuum filtration and washed thoroughly with water.[1] For purification, recrystallization from a suitable solvent, such as ethanol, is a common and effective method to obtain pure 7-bromo-3-formylchromone.[1][3]
Experimental Protocol: Synthesis of 7-Bromo-3-formylchromone
This protocol is a generalized procedure based on established methods for the synthesis of substituted 3-formylchromones.[1][3]
Materials:
-
2'-Hydroxy-4'-bromoacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place 6.0 mL of anhydrous DMF. Cool the flask in an ice-water bath with continuous stirring. Slowly add 2.0 mL (0.025 mol) of POCl₃ dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 0.01 mol of 2'-Hydroxy-4'-bromoacetophenone portion-wise with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with vigorous stirring to decompose the complex. A solid precipitate will form. Continue stirring for 1-2 hours.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude solid product. Recrystallize the product from ethanol to obtain pure 7-bromo-3-formylchromone.
Data Presentation: Yields of Substituted 3-Formylchromones
While specific optimization data for 7-bromo-3-formylchromone is limited in the literature, the following table presents the reported yields for various substituted 3-formylchromones synthesized via the Vilsmeier-Haack reaction, providing a useful benchmark for expected outcomes.
| Starting Material (Substituted 2-Hydroxyacetophenone) | Product (Substituted 3-Formylchromone) | Yield (%) | Reference |
| 2-hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | 71 | [3] |
| 2-hydroxy-4-bromo-5-hydroxy acetophenone | 7-Hydroxy-8-bromo-3-formyl chromone | 74 | [3] |
| 2-hydroxy-5-chloro acetophenone | 6-Chloro-3-formyl chromone | 71 | [3] |
| 2-hydroxy-5-methyl acetophenone | 6-Methyl-3-formyl chromone | 73 | [3] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Vilsmeier-Haack reaction for the synthesis of 7-bromo-3-formylchromone.
Caption: Experimental workflow for the synthesis of 7-bromo-3-formylchromone.
References
Technical Support Center: Purification of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde by recrystallization. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: After dissolving the crude product in the hot solvent and cooling, no crystals have formed. What should I do?
Answer: The lack of crystal formation is a common issue that can stem from several factors:
-
The solution is not saturated: You may have used too much solvent. To address this, try evaporating a portion of the solvent to increase the concentration of the compound and then allow the solution to cool again.
-
Supersaturation has not been achieved: The solution may need a nucleation site to initiate crystal growth. Try scratching the inside of the flask just below the surface of the liquid with a glass rod. Alternatively, you can add a "seed crystal" – a tiny amount of the crude solid – to the cooled solution.
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at low temperatures. If the above methods fail, you may need to select a different solvent or solvent system.
Question 2: The recrystallization has resulted in a very low yield of pure product. How can this be improved?
Answer: A low yield can be disappointing but is often rectifiable. Common causes include:
-
Using an excessive amount of solvent: This is the most frequent reason for low recovery, as a significant amount of the product remains in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature filtration: Ensure that crystallization is complete before filtering. Allowing the flask to cool to room temperature slowly and then placing it in an ice bath for a period can maximize crystal formation.
-
The compound has significant solubility in the cold solvent: If your product is still quite soluble in the solvent even at low temperatures, you may need to explore alternative solvents where it has lower solubility when cold.
Question 3: The product has "oiled out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To remedy this:
-
Reheat and add more solvent: Reheat the mixture until the oil redissolves. Then, add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature.
-
Slow down the cooling process: Allow the solution to cool very slowly. Insulating the flask can help with this. Rapid cooling often leads to oiling out.
-
Change the solvent system: If the problem persists, a different solvent or a mixed solvent system might be necessary.
Question 4: The purified crystals are still colored, but the pure compound is expected to be a specific color (e.g., white or pale yellow). How can I remove colored impurities?
Answer: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and briefly heat it. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Quantitative Data
A summary of key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrO₃ | [1][2] |
| Molecular Weight | 253.05 g/mol | [1][2] |
| Appearance | Crystalline Solid | |
| Melting Point | Not explicitly reported in the searched literature. The unbrominated analog, 4-oxo-4H-chromene-3-carbaldehyde, has a melting point of 151-155 °C. It is expected that the brominated compound will have a different, likely higher, melting point. | |
| Solubility | Single crystals have been successfully grown from a 1,2-dichloroethane/cyclohexane solvent system. This suggests good solubility in hot 1,2-dichloroethane and poor solubility in cyclohexane. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is based on the successful formation of single crystals, indicating its suitability for purification.
Materials:
-
Crude this compound
-
1,2-Dichloroethane
-
Cyclohexane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 1,2-dichloroethane and gently heat the mixture while stirring until the solid completely dissolves. Add the solvent portion-wise to avoid using an excess.
-
Hot Filtration (Optional): If there are insoluble impurities present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has cooled, you can add cyclohexane as an anti-solvent to induce further precipitation if necessary, though slow cooling of the 1,2-dichloroethane solution alone may be sufficient.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizations
Recrystallization Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
Caption: A flowchart of the recrystallization process.
References
Technical Support Center: Synthesis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the synthesis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
Q: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields in the Vilsmeier-Haack synthesis of this compound can stem from several factors, primarily incomplete reaction, degradation of the product, or formation of side products.
Potential Causes and Solutions:
| Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. A typical reaction time is 14 hours at room temperature[1][2][3]. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the acetophenone may require gentle heating if the starting material is not fully consumed at room temperature. However, be cautious as higher temperatures can also promote side reactions.- Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to incomplete conversion. A common molar ratio of 4-bromo-2-hydroxyacetophenone to POCl₃ is approximately 1:2.5[1][2][3]. |
| Degradation of Product | - Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Pouring the reaction mixture into ice-cold water or a cold aqueous solution of a mild base like sodium acetate helps to control the exotherm and prevent degradation of the aldehyde product.- Purification: Prolonged exposure to harsh purification conditions (e.g., highly acidic or basic media) can degrade the final product. It is advisable to perform the purification steps promptly after the work-up. |
| Formation of Side Products | - See the dedicated sections below for troubleshooting specific side reactions such as the formation of chlorinated byproducts or uncyclized intermediates. |
Issue 2: Formation of a Chlorinated Byproduct
Q: I have identified a byproduct with a mass corresponding to the replacement of the hydroxyl group with a chlorine atom. How can this be avoided?
A: The Vilsmeier reagent is a potent chlorinating agent, and the formation of a chlorinated byproduct, such as 2-chloro-7-bromo-3-formylchromene, is a possible side reaction. This occurs when the hydroxyl group of an intermediate is substituted by a chloride ion from the Vilsmeier reagent or POCl₃.
Potential Causes and Solutions:
| Cause | Recommended Solutions |
| Excess POCl₃ | - Stoichiometry Control: Carefully control the stoichiometry of POCl₃. Using a large excess can increase the concentration of reactive chlorine species, leading to a higher likelihood of chlorination. |
| Reaction Temperature | - Temperature Management: Higher reaction temperatures can favor the chlorination side reaction. Maintaining a controlled temperature throughout the reaction is crucial. The Vilsmeier reagent is typically prepared at 0°C[1][2][3]. |
| Delayed Hydrolysis | - Prompt Work-up: The intermediate iminium salt is susceptible to further reactions. A prompt and efficient aqueous work-up will hydrolyze the intermediate to the desired aldehyde, minimizing the time for side reactions to occur. |
Issue 3: Presence of Uncyclized Intermediates in the Product Mixture
Q: My crude product shows the presence of uncyclized intermediates. What could be the reason, and how can I promote complete cyclization?
A: The formation of this compound involves a cyclization step. Incomplete cyclization can leave behind intermediates, such as β-chloro-α-(4-bromo-2-hydroxyphenyl)-acrolein derivatives.
Potential Causes and Solutions:
| Cause | Recommended Solutions |
| Insufficient Reaction Time or Temperature | - Optimize Reaction Conditions: If the reaction is stopped prematurely, cyclization may be incomplete. Monitor the reaction by TLC to ensure the disappearance of intermediates. Gentle heating might be necessary to drive the cyclization to completion. |
| Steric Hindrance | - While less likely for this specific substrate, significant steric hindrance around the phenolic hydroxyl group could potentially slow down the intramolecular cyclization. In such cases, a longer reaction time or a moderate increase in temperature might be beneficial. |
| Hydrolysis of a Key Intermediate | - Anhydrous Conditions: The Vilsmeier-Haack reaction should be carried out under anhydrous conditions until the final work-up. Premature introduction of water can hydrolyze key intermediates before cyclization can occur. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents in the synthesis of this compound?
A1: The standard and recommended procedure involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) to pre-form the Vilsmeier reagent. Subsequently, a solution of 4-bromo-2-hydroxyacetophenone in DMF is added dropwise to this pre-formed reagent, maintaining a low temperature. This order of addition helps to control the initial exothermic reaction and ensures the Vilsmeier reagent is readily available to react with the substrate.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the 4-bromo-2-hydroxyacetophenone starting material and the appearance of the this compound product spot.
Q3: What are the best practices for the work-up and purification of the final product?
A3: A careful work-up is essential for obtaining a pure product with a good yield.
-
Quenching: The reaction mixture should be poured slowly into a vigorously stirred mixture of ice and water[1][2][3]. This hydrolyzes the intermediate iminium salt and helps to dissipate the heat from the neutralization of acidic byproducts.
-
Neutralization: A mild base, such as sodium bicarbonate or sodium acetate, can be added to neutralize the acidic components.
-
Isolation: The precipitated solid product is typically collected by vacuum filtration and washed with water to remove any remaining salts and DMF.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Q4: Can other formylating agents be used for this synthesis?
A4: While the POCl₃/DMF system is the most common and effective for the synthesis of 3-formylchromones, other reagents can generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride with DMF. However, for the specific synthesis of this compound, the POCl₃/DMF system is well-documented and provides good yields[1][2][3].
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is based on a reported procedure[1][2][3].
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 15 ml). Cool the flask to 0°C in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (POCl₃, 11.6 mmol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.
-
Reaction with Substrate: To the pre-formed Vilsmeier reagent, add 4-bromo-2-hydroxyacetophenone (4.7 mmol) dropwise while maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 14 hours.
-
Work-up: Pour the reaction mixture into 50 ml of ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with water, and dry it in vacuo. The crude product can be further purified by recrystallization from ethanol.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reaction pathways in the Vilsmeier-Haack synthesis.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 7-Bromo-3-formylchromone
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the synthesis of 7-bromo-3-formylchromone, primarily via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for 7-bromo-3-formylchromone is significantly lower than the expected 80-90%. What are the most common causes?
A1: Low yield is a frequent issue that can typically be traced back to a few critical parameters in the Vilsmeier-Haack reaction. The synthesis is highly dependent on the purity of reagents and precise temperature control.[1][2]
-
Reagent Quality: The N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) must be of high purity and anhydrous. Moisture can quench the Vilsmeier reagent, significantly reducing yield.
-
Temperature Control: The formation of the Vilsmeier reagent (chloroiminium salt) from DMF and POCl₃ is an exothermic reaction. The temperature must be strictly maintained below 5 °C during the dropwise addition of POCl₃.[1] Overheating can lead to reagent decomposition and the formation of tarry side products.
-
Stoichiometry: Incorrect molar ratios of the starting material (2'-hydroxy-4'-bromoacetophenone) to the Vilsmeier reagent can lead to incomplete conversion. Ensure accurate measurements are used.
-
Reaction Time & Temperature: After the addition of the acetophenone derivative, the reaction may require heating. Insufficient heating time or temperature can result in an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Q2: The reaction mixture turned into a dark brown or black tar-like substance upon adding POCl₃ to DMF. What went wrong?
A2: This indicates decomposition, most likely due to improper temperature control during the formation of the Vilsmeier reagent. The reaction is highly exothermic. If the POCl₃ is added too quickly or without sufficient cooling (e.g., an ice-water bath), the temperature will rise uncontrollably, leading to the decomposition of the reagent and reactants. Always add POCl₃ dropwise to chilled DMF with vigorous stirring.[1]
Q3: I'm struggling to purify the final product. What are the recommended purification methods?
A3: The crude product after aqueous workup can be purified using one of the following methods:
-
Recrystallization: Ethanol is a commonly used solvent for recrystallizing 3-formylchromone derivatives.[3] This is effective for removing most impurities if the initial purity is reasonably high.
-
Column Chromatography: For mixtures with significant amounts of starting material or closely related impurities, flash column chromatography is recommended. A solvent system such as ethyl acetate in hexanes can be effective.[4]
Q4: Besides the desired product, my NMR spectrum shows significant unreacted 2'-hydroxy-4'-bromoacetophenone. How can I improve the conversion rate?
A4: The presence of unreacted starting material points to issues with the activity or amount of the Vilsmeier reagent.
-
Reagent Activity: As mentioned in A1, ensure your DMF and POCl₃ are anhydrous and pure. Prepare the Vilsmeier reagent in situ and use it promptly.
-
Increase Reagent Equivalents: Consider a modest increase in the equivalents of the Vilsmeier reagent (e.g., from 2.5 to 3.0 equivalents relative to the acetophenone).
-
Increase Reaction Time/Temperature: After the addition of the acetophenone, you may need to gently heat the reaction mixture (e.g., to 50-60 °C) for several hours to drive the reaction to completion. Use TLC to monitor the disappearance of the starting material spot.
Q5: What are the primary side reactions in this synthesis?
A5: While the Vilsmeier-Haack reaction is generally efficient for this transformation, potential side reactions can occur.[5] The Vilsmeier reagent is a relatively weak electrophile, so it requires an electron-rich aromatic system to react effectively.[6] If the starting 2'-hydroxy-4'-bromoacetophenone is impure, these impurities can react to form other formylated byproducts. Additionally, improper workup can lead to the hydrolysis of intermediates back to starting materials or other undesired compounds.
Data Presentation: Reaction Yields
| Starting Material | Product | Yield (%) | Reference |
| 2'-Hydroxy-3'-nitro-5'-chloroacetophenone | 6-Chloro-8-nitro-3-formylchromone | 71% | [3] |
| 2'-Hydroxy-4'-methylacetophenone | 7-Methyl-3-formylchromone | ~85% | [2] |
| 2'-Hydroxyacetophenone | 3-Formylchromone | 80-90% | [1][2] |
| 2',5'-Dihydroxyacetophenone | 6-Hydroxy-3-formylchromone | ~80% | [2] |
Experimental Protocols
General Protocol for the Synthesis of 7-Bromo-3-formylchromone via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on established methods for synthesizing substituted 3-formylchromones.[1][3]
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, ~4 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.5 molar equivalents) dropwise to the cooled DMF via the dropping funnel. Crucially, maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. A pale yellow or pinkish solid (the Vilsmeier reagent) may form.
2. Reaction with 2'-hydroxy-4'-bromoacetophenone:
-
Dissolve the starting material, 2'-hydroxy-4'-bromoacetophenone (1 molar equivalent), in a minimum amount of DMF.
-
Add the solution of the acetophenone dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight, or heat gently (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.
3. Workup and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water with vigorous stirring.
-
A solid precipitate should form. If the solution is acidic, neutralize it carefully with a cold aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until it reaches a pH of 6-7.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
4. Purification:
-
Dry the crude solid product.
-
Recrystallize the crude product from hot ethanol to obtain pure 7-bromo-3-formylchromone.[3]
Visualizations
Reaction Pathway
Troubleshooting Workflow
Parameter Influence Diagram
References
Technical Support Center: Vilsmeier-Haack Reaction Scale-Up for 7-bromo-3-formylchromone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the Vilsmeier-Haack reaction for the synthesis of 7-bromo-3-formylchromone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate potential issues during your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the Vilsmeier-Haack reaction for 7-bromo-3-formylchromone, offering potential causes and recommended solutions.
Issue 1: Poor/Inconsistent Yields at Larger Scale
| Potential Cause | Recommended Solution |
| Inefficient Mixing and Mass Transfer: Inadequate agitation can lead to localized "hot spots" and uneven distribution of the Vilsmeier reagent, resulting in side reactions and incomplete conversion. | - Utilize a reactor with appropriate geometry and a powerful overhead stirrer. - Consider the use of baffles to improve mixing efficiency. - For very viscous reaction mixtures, a mechanical stirrer is essential. |
| Suboptimal Reagent Stoichiometry: An incorrect ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) or of the Vilsmeier reagent to the 7-bromochromone precursor can lead to incomplete reactions or the formation of byproducts.[1] | - Carefully control the molar ratios. A slight excess of the Vilsmeier reagent is often used, but this should be optimized.[1] - Perform small-scale experiments to determine the optimal stoichiometry before proceeding to a larger scale. |
| Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and used under anhydrous conditions.[2] | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous grade DMF and fresh POCl₃. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Over-formylation: Highly activated aromatic rings can undergo multiple formylations, leading to di-formylated or other polysubstituted byproducts.[1] | - Maintain a low reaction temperature (typically 0-10 °C) to control the reaction rate.[1] - Control the stoichiometry of the Vilsmeier reagent carefully.[1] - Consider adding the Vilsmeier reagent slowly to the substrate solution rather than the other way around. |
| Chlorination Side Reactions: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chlorinated byproducts.[1] | - Keep the reaction temperature as low as effectively possible.[1] - Prompt and efficient aqueous work-up is crucial to hydrolyze any reactive chlorine species.[1] |
| Formation of Tar-like Substances: Uncontrolled temperature increases can lead to polymerization and the formation of dark, tarry materials, making product isolation difficult.[2] | - Strict temperature control is paramount. Use a reliable cooling system. - Ensure efficient stirring to dissipate heat. |
Issue 3: Challenges in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Difficulty in Crystallization: The crude product may be an oil or may not crystallize easily due to the presence of impurities. | - Purify the crude product by column chromatography before crystallization. - Experiment with different recrystallization solvents or solvent mixtures. |
| Product Contamination: The final product may be contaminated with starting materials, byproducts, or residual DMF. | - Optimize the work-up procedure to ensure complete removal of DMF and other water-soluble impurities. - Employ appropriate purification techniques such as column chromatography and recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The primary safety concern is the highly exothermic nature of the reaction between DMF and POCl₃, which forms the Vilsmeier reagent.[3][4] On a large scale, this can lead to a thermal runaway if not properly controlled.[3] The Vilsmeier reagent itself is also thermally unstable.[3][5] Additionally, POCl₃ is corrosive and reacts violently with water.[2] It is crucial to have a robust cooling system, to add reagents slowly, and to have a quench plan in place for emergencies.
Q2: How can I effectively control the temperature during a large-scale Vilsmeier-Haack reaction?
A2: Effective temperature control is critical. This can be achieved by:
-
Using a jacketed reactor with a circulating cooling system.
-
Ensuring efficient agitation to promote heat transfer.
-
Controlling the addition rate of POCl₃ to the DMF. A slow, dropwise addition allows for better heat dissipation.
-
Monitoring the internal temperature of the reaction mixture continuously with a calibrated probe.
Q3: What is the optimal order of addition for the reagents on a larger scale?
A3: For better control of the exotherm, it is generally recommended to add POCl₃ slowly to the cooled DMF to pre-form the Vilsmeier reagent. Subsequently, the solution of the 7-bromochromone precursor in a suitable solvent should be added slowly to the Vilsmeier reagent. This allows for better management of the reaction rate and temperature.
Q4: How can I monitor the progress of the reaction on a large scale?
A4: Reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine the point of complete consumption of the starting material and prevent prolonged reaction times that could lead to byproduct formation.
Q5: What are the best practices for quenching a large-scale Vilsmeier-Haack reaction?
A5: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of ice and a base (e.g., sodium carbonate or sodium hydroxide solution). This should be done in a vessel that can accommodate potential foaming and gas evolution. The temperature should be monitored during the quench to ensure it remains low.
Experimental Protocols
The following is a representative protocol for the synthesis of 7-bromo-3-formylchromone, with considerations for scale-up. Note: This protocol should be optimized at a small scale before attempting a large-scale synthesis.
Materials and Equipment:
-
2'-Hydroxy-4'-bromoacetophenone (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), fresh
-
Dichloromethane (DCM), anhydrous
-
Sodium carbonate solution
-
Ice
-
Jacketed reactor with overhead stirrer and temperature probe
-
Addition funnel
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a clean, dry, jacketed reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, charge anhydrous DMF.
-
Begin stirring and cool the DMF to 0-5 °C using the reactor's cooling system.
-
Slowly add POCl₃ dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. The Vilsmeier reagent will form as a crystalline solid.[6]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the 2'-hydroxy-4'-bromoacetophenone in anhydrous DCM.
-
Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
In a separate large vessel, prepare a vigorously stirred mixture of crushed ice and a saturated sodium carbonate solution.
-
Slowly and carefully pour the reaction mixture into the ice-cold basic solution to quench the reaction and hydrolyze the intermediate. Monitor the temperature and pH of the quenching mixture.
-
Continue stirring until the ice has melted and the product has precipitated as a solid.
-
Isolate the crude product by filtration, and wash the filter cake thoroughly with water to remove any inorganic salts and residual DMF.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude 7-bromo-3-formylchromone can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel if necessary to remove persistent impurities.
-
Quantitative Data
The following tables provide an overview of how key reaction parameters can influence the outcome of the Vilsmeier-Haack reaction.
Table 1: Effect of Reagent Stoichiometry on Product Distribution
| Molar Ratio (Vilsmeier Reagent : Substrate) | Desired Mono-formylated Product Yield (%) | Di-formylated Byproduct (%) |
| 1.1 : 1 | ~85-90% | < 5% |
| 1.5 : 1 | ~80-85% | 5-10% |
| 2.0 : 1 | ~70-75% | > 15% |
| Note: These are generalized yields for activated aromatic substrates and should be optimized for 7-bromo-3-formylchromone.[1] |
Table 2: Thermal Hazard Data for the Vilsmeier-Haack Reaction
| Parameter | Typical Value | Significance for Scale-Up |
| Heat of Reaction (Vilsmeier Reagent Formation) | Highly Exothermic | Requires efficient cooling and controlled reagent addition to prevent thermal runaway.[3] |
| Decomposition Temperature of Vilsmeier Reagent | Can be as low as 40-50 °C | The reaction should be maintained at a low temperature to ensure the stability of the reagent.[3] |
| Maximum Temperature of Synthetic Reaction (MTSR) | Can be significant | A high MTSR indicates a large amount of unreacted material and a higher risk of a thermal event in case of a cooling failure.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of 7-bromo-3-formylchromone.
References
Validation & Comparative
A Comparative Analysis of 6-Bromo- and 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde Isomers
In the landscape of drug discovery and development, chromone scaffolds are recognized for their diverse pharmacological potential. The strategic placement of halogen substituents on the chromone ring can significantly modulate their biological activity. This guide provides a comparative overview of two constitutional isomers: 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde. While direct, head-to-head comparative studies on their biological activities are not extensively documented in publicly available literature, this document collates existing data on their synthesis, structural properties, and reported biological significance to offer a valuable resource for researchers.
Structural and Physicochemical Properties
The position of the bromine atom on the benzo ring of the chromone scaffold imparts distinct electronic and steric properties to each isomer, which in turn can influence their interaction with biological targets.
| Property | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | This compound |
| Molecular Formula | C₁₀H₅BrO₃ | C₁₀H₅BrO₃ |
| Molecular Weight | 253.05 g/mol | 253.05 g/mol |
| CAS Number | 90355-63-2 | 160390-33-2 |
| Crystal System | Triclinic[1][2] | Monoclinic[3][4][5] |
| Key Structural Feature | Halogen bond observed between the bromine atom at the 6-position and the formyl oxygen atom in the crystal structure.[1] | No short contact is observed for the bromine atom at the 7-position in the crystal structure.[3][4] |
Biological Activity Profile
While a direct comparative study is lacking, inferences on the potential activities of these isomers can be drawn from studies on related bromo-substituted chromone derivatives.
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Derivatives of 6-bromo-chromene have shown promise in anticancer research. For instance, a hydantoin derivative incorporating a 6-bromo-2-methyl-2H-chromene core demonstrated significant anticancer activity, with efficacy comparable to cisplatin against various cancer cell lines.[6] This suggests that the 6-bromo substitution pattern may be a favorable feature for the development of cytotoxic agents.
This compound: Specific biological activity data for the 7-bromo isomer is less prevalent in the reviewed literature. However, the broader family of chromones exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Further investigation is required to elucidate the specific therapeutic potential of the 7-bromo substitution.
It is noteworthy that studies on 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde have reported a range of activities, including tumor cell-cytotoxicity, anti-HIV, anti-Helicobacter pylori, and urease inhibitory effects.[7][8] The same study suggested that a halogen at the 8-position is crucial for urease inhibition, implying that the 6-bromo and 7-bromo isomers may not share this specific activity.[7]
Experimental Protocols
Synthesis of Bromo-4-oxo-4H-chromene-3-carbaldehyde Isomers
The synthesis of both isomers is typically achieved through a Vilsmeier-Haack reaction starting from the corresponding bromo-hydroxyacetophenone.
General Synthesis Workflow:
A generalized workflow for the synthesis of bromo-substituted 4-oxo-4H-chromene-3-carbaldehydes.
Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: While a specific protocol for the 6-bromo isomer was not detailed in the provided search results, a general procedure involves the reaction of 5-bromo-2-hydroxyacetophenone with a Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphoryl chloride).
Synthesis of this compound: To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), phosphoryl chloride (11.6 mmol) was added dropwise at 0 °C. The mixture was then stirred for 14 hours at room temperature. Following the reaction, water (50 ml) was added, and the resulting precipitate was collected, washed with water, and dried in vacuo.[3][4]
Conclusion
The available data indicates that both 6-Bromo- and this compound are accessible synthetically and possess distinct solid-state structures. The 6-bromo substitution pattern has been associated with promising anticancer activity in related chromene derivatives. However, a comprehensive understanding of the comparative biological activities of these two isomers is currently limited by the lack of direct comparative studies. Future research should focus on parallel screening of these isomers in a variety of biological assays to elucidate the impact of the bromine position on their therapeutic potential. Such studies are crucial for guiding the rational design of more potent and selective chromone-based therapeutic agents.
Logical relationship for comparing the 6-bromo and 7-bromo isomers.
References
- 1. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 7-bromo-3-formylchromone
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-bromo-3-formylchromone is a valuable building block in medicinal chemistry, and understanding its synthetic pathways is crucial for optimizing production and exploring novel derivatives. This guide provides a comparative analysis of the primary synthetic route for 7-bromo-3-formylchromone and explores a potential alternative, supported by detailed experimental protocols and quantitative data where available.
Precursor Synthesis: 7-bromo-2-hydroxyacetophenone
The common precursor for the synthesis of 7-bromo-3-formylchromone is 7-bromo-2-hydroxyacetophenone. A prevalent method for its preparation is the Fries rearrangement of 3-bromophenyl acetate.
Fries Rearrangement Protocol
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[1][2] This reaction typically yields a mixture of ortho and para isomers, with reaction conditions influencing the product ratio.[3] For the synthesis of 7-bromo-2-hydroxyacetophenone, the ortho-isomer is the desired product.
Experimental Protocol:
-
Acetylation of 3-bromophenol: To a solution of 3-bromophenol in a suitable solvent (e.g., dichloromethane), add acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) at 0°C. Stir the reaction mixture at room temperature until completion. After an aqueous workup, 3-bromophenyl acetate is obtained.
-
Fries Rearrangement: To the 3-bromophenyl acetate, add a Lewis acid catalyst, such as aluminum chloride, and heat the mixture. The reaction temperature is a critical parameter to control the regioselectivity, with higher temperatures generally favoring the ortho product.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and quenched with ice and hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography to yield 7-bromo-2-hydroxyacetophenone.
| Parameter | Value/Condition |
| Starting Material | 3-bromophenol |
| Key Reaction | Fries Rearrangement |
| Catalyst | Aluminum chloride (AlCl₃) |
| Temperature | Elevated temperatures favor ortho-isomer |
| Typical Yield | Moderate to good, dependent on conditions |
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The most established and widely employed method for the synthesis of 3-formylchromones is the Vilsmeier-Haack (V-H) reaction.[4][5][6] This one-pot reaction utilizes a substituted 2-hydroxyacetophenone and the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]
The V-H reaction is highly efficient for producing 3-formylchromones, offering good to excellent yields.[7] The reaction proceeds through a double formylation of the starting acetophenone, followed by cyclization to form the chromone ring.[4]
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of 7-bromo-3-formylchromone.
Experimental Protocol for Vilsmeier-Haack Reaction
A general procedure for the synthesis of substituted 3-formylchromones is as follows:[9][10]
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (2.5 molar equivalents) to N,N-dimethylformamide (used as both reagent and solvent) with stirring.
-
Reaction with Acetophenone: To the prepared Vilsmeier reagent, add 7-bromo-2-hydroxyacetophenone (1 molar equivalent) and stir the mixture at room temperature overnight.
-
Workup and Isolation: Pour the reaction mixture into ice water to decompose the intermediate complex. The solid product precipitates out and is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent like ethanol. A study on the synthesis of a closely related compound, 7-hydroxy-8-bromo-3-formylchromone, reported a yield of 74% using this method.[9]
| Parameter | Value/Condition | Reference |
| Starting Material | 7-bromo-2-hydroxyacetophenone | [9] |
| Reagents | POCl₃, DMF | [9] |
| Reaction Type | Vilsmeier-Haack Reaction | [4] |
| Reaction Time | Overnight | [9] |
| Yield (similar compound) | 74% | [9] |
Alternative Synthetic Route: A Claisen Condensation Approach (Theoretical)
While the Vilsmeier-Haack reaction is the predominant method, an alternative pathway to chromone synthesis can be envisioned through a Claisen-type condensation.[11][12] Although not well-documented specifically for 7-bromo-3-formylchromone, this approach offers a conceptually different strategy. The Claisen condensation involves the reaction of an ester with an enolizable ketone to form a β-diketone, which can then undergo cyclization.[13]
Proposed Claisen Condensation Pathway
Caption: A proposed alternative synthetic pathway via Claisen condensation.
Hypothetical Experimental Protocol
-
Condensation: Treat 7-bromo-2-hydroxyacetophenone with a strong base (e.g., sodium hydride or sodium ethoxide) to form the enolate. React the enolate with an excess of ethyl formate. This would theoretically produce a β-ketoaldehyde intermediate.
-
Cyclization: The intermediate, upon treatment with an acid catalyst, would undergo intramolecular cyclization to form the chromone ring.
-
Workup and Purification: The final product would be isolated and purified using standard techniques.
It is important to note that this is a theoretical pathway, and the reaction conditions would require significant optimization. The yield and feasibility of this route for 7-bromo-3-formylchromone have not been reported in the literature.
Comparison of Synthetic Routes
| Feature | Vilsmeier-Haack Reaction | Claisen Condensation (Theoretical) |
| Prevalence | Well-established and widely used for 3-formylchromones.[4][5] | Not a commonly reported method for this specific target. |
| Reagents | POCl₃, DMF, 7-bromo-2-hydroxyacetophenone.[9] | Strong base, ethyl formate, 7-bromo-2-hydroxyacetophenone. |
| Reaction Type | Electrophilic substitution and cyclization.[8] | Nucleophilic acyl substitution and cyclization.[12] |
| Yield | Good to excellent (e.g., 74% for a similar compound).[9] | Unknown, likely requires extensive optimization. |
| Advantages | One-pot, high efficiency, and proven reliability.[7] | Utilizes different reaction mechanism, potentially avoiding harsh Vilsmeier reagents. |
| Disadvantages | Use of corrosive and hazardous reagents (POCl₃). | Potentially lower yields, requires strong base, and is not a documented route. |
Conclusion
The Vilsmeier-Haack reaction stands as the most practical and efficient method for the synthesis of 7-bromo-3-formylchromone, with well-documented procedures and high yields. While alternative routes such as a Claisen-type condensation are theoretically plausible, they remain underexplored for this specific molecule and would necessitate considerable research and development to be considered viable alternatives. For researchers requiring a reliable and high-yielding synthesis of 7-bromo-3-formylchromone, the Vilsmeier-Haack reaction is the recommended pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Claisen Condensation [organic-chemistry.org]
- 12. Claisen condensation - Wikipedia [en.wikipedia.org]
- 13. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Unveiling the Biological Potency of Brominated 3-Formylchromones: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of brominated 3-formylchromones against other substituted analogs. The information is supported by experimental data to deliniate their potential in therapeutic applications.
A key study in the field by Kawase et al. (2007) systematically evaluated a series of 3-formylchromone derivatives for their cytotoxic, anti-Helicobacter pylori, and urease inhibitory activities. Among the tested compounds, 6,8-dibromo-3-formylchromone (herein designated as FC-11) demonstrated notable biological effects. This guide will compare the activity of FC-11 with other halogenated and non-halogenated 3-formylchromones from this study.
Comparative Biological Activity Data
The biological activities of various 3-formylchromone derivatives are summarized below, with a focus on comparing the brominated analog with its chlorinated and other substituted counterparts.
Cytotoxic Activity
The cytotoxic effects of 3-formylchromone derivatives were evaluated against a panel of human cancer cell lines and normal human cells. The 50% cytotoxic concentration (CC50) values are presented in Table 1. Lower CC50 values indicate higher cytotoxicity.
Table 1: Cytotoxic Activity (CC50, µM) of 3-Formylchromone Derivatives
| Compound | Substitution | HSC-2 (Oral Squamous Carcinoma) | HSG (Submandibular Gland Carcinoma) | HL-60 (Promyelocytic Leukemia) | HGF (Gingival Fibroblast - Normal) | HPC (Pulp Cell - Normal) | HPLF (Periodontal Ligament Fibroblast - Normal) |
| FC-11 | 6,8-Dibromo | 45 | 69 | 23 | 171 | 110 | 162 |
| FC-1 | Unsubstituted | 89 | 332 | 59 | 552 | 322 | 678 |
| FC-7 | 6-Chloro | 35 | 50 | 14 | 144 | 114 | 200 |
| FC-8 | 6-Bromo | 44 | 69 | 17 | 204 | 134 | 240 |
| FC-10 | 6,8-Dichloro | 47 | 71 | 24 | 185 | 123 | 185 |
Source: Adapted from Kawase et al., 2007[1][2]
Anti-Helicobacter pylori and Urease Inhibitory Activities
The minimum inhibitory concentration (MIC) against H. pylori and the 50% inhibitory concentration (IC50) against jack bean urease were determined to assess the antibacterial and enzyme-inhibiting properties of the compounds.
Table 2: Anti-Helicobacter pylori and Urease Inhibitory Activities
| Compound | Substitution | Anti-H. pylori (MIC, µg/mL) | Urease Inhibition (IC50, µg/mL) |
| FC-11 | 6,8-Dibromo | >100 | 1.2 |
| FC-1 | Unsubstituted | >100 | 17.5 |
| FC-7 | 6-Chloro | 12.5 | 11.2 |
| FC-8 | 6-Bromo | 25 | 10.5 |
| FC-10 | 6,8-Dichloro | 6.25 | 2.5 |
| Metronidazole | Positive Control | 6.25 | - |
Source: Adapted from Kawase et al., 2007[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay
The cytotoxicity of the 3-formylchromone derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HSC-2, HSG, HL-60) and normal human cells (HGF, HPC, HPLF) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Compound Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Assay: After the incubation period, MTT solution (0.2 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
Data Analysis: The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 540 nm using a microplate reader. The CC50 value was determined as the concentration of the compound that inhibited cell growth by 50% compared to the control.
Anti-Helicobacter pylori Assay
The minimum inhibitory concentration (MIC) of the compounds against H. pylori (ATCC 43504) was determined by the broth microdilution method.
-
Bacterial Culture: H. pylori was cultured in Brucella broth supplemented with 5% fetal bovine serum under microaerophilic conditions.
-
Compound Dilution: The test compounds were serially diluted in the broth in a 96-well plate.
-
Inoculation: A standardized inoculum of H. pylori was added to each well.
-
Incubation: The plates were incubated for 3 days under microaerophilic conditions.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.
Urease Inhibition Assay
The inhibitory effect of the compounds on jack bean urease activity was measured by determining the amount of ammonia produced.
-
Enzyme and Substrate Preparation: A solution of jack bean urease and a solution of urea were prepared in phosphate buffer.
-
Inhibitor Incubation: The enzyme solution was pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C.
-
Enzymatic Reaction: The reaction was initiated by adding the urea solution to the enzyme-inhibitor mixture.
-
Ammonia Quantification: The amount of ammonia produced was determined spectrophotometrically using the indophenol method.
-
IC50 Calculation: The IC50 value was calculated as the concentration of the compound that inhibited urease activity by 50%.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved, the following diagrams represent the experimental workflow for the cytotoxicity assay and a proposed signaling pathway for the anticancer activity of 3-formylchromones.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
While the specific signaling pathway for brominated 3-formylchromones has not been fully elucidated, studies on the parent compound, 3-formylchromone, suggest an inhibitory effect on the STAT3 signaling pathway in hepatocellular carcinoma.[3] This pathway is crucial for tumor cell proliferation, survival, and metastasis.
Caption: Proposed mechanism of 3-formylchromone via inhibition of the JAK/STAT3 signaling pathway.
Concluding Remarks
The comparative analysis reveals that the 6,8-dibromo-3-formylchromone (FC-11) exhibits potent urease inhibitory activity, surpassing its chlorinated and monohalogenated analogs.[1][2] However, its anti-Helicobacter pylori activity is negligible compared to the dichloro-derivative (FC-10). In terms of cytotoxicity, while FC-11 is effective against cancer cell lines, the 6-chloro derivative (FC-7) generally shows slightly higher potency.[1][2]
These findings underscore the significant influence of the position and nature of halogen substituents on the biological activity of the 3-formylchromone scaffold. The potent and selective activities of these compounds warrant further investigation into their mechanisms of action and potential as therapeutic agents. The inhibition of the STAT3 signaling pathway by the parent 3-formylchromone provides a promising avenue for exploring the anticancer mechanisms of its brominated derivatives.[3]
References
Halogenated Chromone Derivatives: A Comparative Analysis of Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. A common strategy to enhance the therapeutic efficacy of these compounds is the introduction of halogen atoms. This guide provides a comparative analysis of halogenated chromone derivatives, focusing on their cytotoxic performance against various cancer cell lines. The data presented is supported by detailed experimental protocols and visualizations to aid in the rational design of next-generation anticancer agents.
Comparative Cytotoxicity of Halogenated 2-Styrylchromones
The following table summarizes the 50% inhibitory concentration (IC50) values for a series of halogenated 2-styrylchromone derivatives against various human cancer cell lines. The data highlights the influence of the type and position of the halogen substituent on cytotoxic activity.
| Compound ID | Halogen Substituent (Position) | Cancer Cell Line | IC50 (µM) |
| 1 | 4'-Br | HeLa (Cervical Carcinoma) | >40 |
| OVCA (Ovarian Carcinoma) | >40 | ||
| SKHep (Liver Adenocarcinoma) | >40 | ||
| H460 (Lung Carcinoma) | >40 | ||
| 2 | 3',4'-di-F | HeLa (Cervical Carcinoma) | 27.8 ± 3.4 |
| OVCA (Ovarian Carcinoma) | 26.5 ± 2.1 | ||
| SKHep (Liver Adenocarcinoma) | 30.1 ± 1.5 | ||
| H460 (Lung Carcinoma) | 28.3 ± 2.9 | ||
| 3 | 4'-Cl | HeLa (Cervical Carcinoma) | 35.2 ± 1.8 |
| OVCA (Ovarian Carcinoma) | 18.5 ± 0.9 | ||
| SKHep (Liver Adenocarcinoma) | >40 | ||
| H460 (Lung Carcinoma) | >40 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are protocols for the key assays used to evaluate the anticancer activity of the halogenated chromone derivatives.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of the compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Halogenated chromone derivatives
-
Human cancer cell lines (e.g., HeLa, OVCA, SKHep, H460)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The halogenated chromone derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the compounds, and the plates are incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curves.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases (e.g., caspase-3) to confirm that cytotoxicity is mediated by apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: Cells are treated with the halogenated chromone derivatives at their IC50 concentrations for a specified time (e.g., 24 hours). Cells are then harvested and lysed using a specific lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., Bradford assay).
-
Caspase Assay: A reaction mixture containing the cell lysate, assay buffer, and caspase-3 substrate is prepared in a 96-well plate.
-
Incubation: The plate is incubated at 37°C for 1-2 hours.
-
Absorbance Measurement: The absorbance is read at 405 nm. The cleavage of the pNA from the substrate by active caspase-3 results in a color change.
-
Data Analysis: The caspase activity is calculated based on the absorbance values and normalized to the protein concentration.
Visualizing Mechanisms and Workflows
Apoptosis Signaling Pathway
Halogenated chromone derivatives have been shown to induce apoptosis in cancer cells through the activation of both the intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.[1]
Apoptosis induction by halogenated chromones.
Experimental Workflow
The general workflow for evaluating the anticancer potential of halogenated chromone derivatives involves a series of in vitro assays.
General workflow for anticancer evaluation.
References
A Comparative Analysis of the Crystal Structures of 6-Bromo- and 7-Bromo-3-Formylchromone Isomers
A detailed examination of the crystallographic data of 6-bromo-3-formylchromone and 7-bromo-3-formylchromone reveals distinct differences in their crystal packing and intermolecular interactions, driven by the positional variation of the bromine substituent on the chromone ring. These structural nuances are critical for understanding the solid-state properties and potential biological activities of these compounds.
This guide provides a comparative overview of the crystal structures of 6-bromo-3-formylchromone and its 7-bromo isomer, presenting key crystallographic data, experimental protocols for their synthesis, and a visualization of the comparative workflow. This information is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.
Crystallographic Data Comparison
The crystallographic parameters for the two isomers, summarized in the table below, highlight their fundamental structural differences. 6-Bromo-3-formylchromone crystallizes in the triclinic system, while the 7-bromo isomer adopts a monoclinic system. This disparity in crystal systems directly influences the symmetry and packing of the molecules in the solid state.
| Parameter | 6-Bromo-3-formylchromone | 7-Bromo-3-formylchromone |
| Chemical Formula | C₁₀H₅BrO₃ | C₁₀H₅BrO₃ |
| Molecular Weight | 253.05 | 253.05 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.5743 (18) | 3.8580 (18) |
| b (Å) | 6.967 (3) | 6.054 (4) |
| c (Å) | 10.350 (4) | 37.268 (13) |
| α (°) | 71.02 (3) | 90 |
| β (°) | 85.53 (3) | 90.39 (4) |
| γ (°) | 70.67 (3) | 90 |
| Volume (ų) | 422.8 (3) | 870.4 (8) |
| Z | 2 | 4 |
| Density (calc) (Mg/m³) | 1.988 | 1.931 |
In the crystal structure of 6-bromo-3-formylchromone, the molecules are linked through halogen bonds, with a Br⋯O distance of 3.191(2) Å, and are assembled into layers by π–π stacking interactions.[1][2] The non-hydrogen atoms of the molecule are essentially coplanar.[1][2] For the 7-bromo-3-formylchromone isomer, the crystal packing is characterized by C—H⋯O hydrogen bonds, which link the molecules into tapes. These tapes are further organized into supramolecular layers through stacking interactions.[1]
Experimental Protocols
The synthesis of both 6-bromo- and 7-bromo-3-formylchromone is typically achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds.
General Synthesis of Bromo-3-formylchromones:
The synthesis starts from the corresponding brominated 2-hydroxyacetophenone. The general procedure is as follows:
-
To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.
-
The appropriate bromo-2-hydroxyacetophenone, dissolved in a minimal amount of DMF, is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred, typically overnight at room temperature.
-
The reaction is quenched by pouring the mixture into crushed ice or cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired bromo-3-formylchromone.
This method is a versatile and efficient route for the preparation of a variety of substituted 3-formylchromones.[3][4][5]
Comparative Workflow
The logical flow of comparing the two crystal structures is outlined in the diagram below. This process involves data acquisition for each isomer, a detailed comparison of their crystallographic parameters, and an analysis of the resulting structural differences.
Caption: Workflow for the comparative analysis of 6-bromo and 7-bromo-3-formylchromone crystal structures.
References
- 1. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 6-Bromo- and 7-Bromo-3-formylchromone
For researchers and professionals in drug discovery and development, a precise understanding of molecular structure is paramount. Isomeric variations, such as the placement of a single bromine atom on a chromone scaffold, can significantly influence a compound's spectroscopic properties and biological activity. This guide provides a detailed comparative analysis of 6-bromo-3-formylchromone and its regioisomer, 7-bromo-3-formylchromone, supported by experimental data to clearly delineate their structural nuances.
The Vilsmeier-Haack reaction serves as a common and effective method for the synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones. This process involves the formylation and subsequent cyclization of the acetophenone precursor in the presence of a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-bromo- and 7-bromo-3-formylchromone, highlighting the distinct differences arising from the positional isomerism of the bromine atom.
Table 1: ¹H NMR Spectroscopic Data
| Proton | 6-Bromo-3-formylchromone Chemical Shift (δ ppm) and Coupling Constant (J Hz) | 7-Bromo-3-formylchromone Chemical Shift (δ ppm) and Coupling Constant (J Hz) [1] |
| H-2 | ~8.5 (s) | 8.52 (s) |
| H-4 (CHO) | ~10.3 (s) | 10.37 (s) |
| H-5 | ~8.3 (d, J ≈ 2.4) | 8.24 (d, J = 8.8) |
| H-7 | ~7.8 (dd, J ≈ 8.8, 2.4) | 7.57 (s) |
| H-8 | ~7.6 (d, J ≈ 8.8) | 7.48 (d, J = 8.8) |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | 6-Bromo-3-formylchromone Chemical Shift (δ ppm) | 7-Bromo-3-formylchromone Chemical Shift (δ ppm) |
| C-2 | ~160 | Data not available in the searched literature |
| C-3 | ~125 | Data not available in the searched literature |
| C-4 (C=O) | ~175 | Data not available in the searched literature |
| C-4a | ~123 | Data not available in the searched literature |
| C-5 | ~128 | Data not available in the searched literature |
| C-6 | ~120 (C-Br) | Data not available in the searched literature |
| C-7 | ~138 | Data not available in the searched literature |
| C-8 | ~119 | Data not available in the searched literature |
| C-8a | ~155 | Data not available in the searched literature |
| CHO | ~185 | Data not available in the searched literature |
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | 6-Bromo-3-formylchromone (cm⁻¹) | 7-Bromo-3-formylchromone (cm⁻¹) |
| C=O (ketone) | ~1640-1660 | ~1640-1660 |
| C=O (aldehyde) | ~1680-1700 | ~1680-1700 |
| C=C (aromatic) | ~1550-1600 | ~1550-1600 |
| C-Br | ~550-650 | ~550-650 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| 6-Bromo-3-formylchromone | C₁₀H₅BrO₃ | 253.05 | ~253/255 (Characteristic bromine isotope pattern) |
| 7-Bromo-3-formylchromone | C₁₀H₅BrO₃ | 253.05 | 252.981 (found), 252.950 (calculated)[1] |
Experimental Protocols
Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction
General Procedure:
The synthesis of both 6-bromo- and 7-bromo-3-formylchromone can be achieved by the Vilsmeier-Haack reaction of the corresponding substituted 2-hydroxyacetophenone.
-
Synthesis of 6-Bromo-3-formylchromone: The starting material for this synthesis is 5-bromo-2-hydroxyacetophenone.
-
Synthesis of 7-Bromo-3-formylchromone: This isomer is synthesized from 4-bromo-2-hydroxyacetophenone[1].
Detailed Protocol for 7-Bromo-3-formylchromone[1]:
-
To a solution of 4-bromo-2-hydroxyacetophenone (4.7 mmol) in N,N-dimethylformamide (15 ml), phosphorus oxychloride (POCl₃, 11.6 mmol) is added dropwise at 0 °C.
-
The reaction mixture is then stirred for 14 hours at room temperature.
-
Following the stirring period, the reaction is quenched by the addition of water (50 ml).
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 7-bromo-3-formylchromone.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the characterization of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film. The characteristic absorption bands for the carbonyl and other functional groups are analyzed.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of 6-bromo- and 7-bromo-3-formylchromone.
Caption: Workflow for the synthesis and spectroscopic comparison of bromo-3-formylchromone isomers.
References
A Comparative Guide to the Structure-Activity Relationship of Brominated Chromones
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its diverse pharmacological activities. The introduction of a bromine atom to the chromone ring system has been shown to significantly modulate the biological profile of these compounds, leading to the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative overview of the structure-activity relationships (SAR) of brominated chromones, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of new therapeutic agents.
Anticancer Activity
Brominated chromones have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of efflux pumps, sirtuin enzymes, and the induction of apoptosis.
The ATP-binding cassette subfamily G member 2 (ABCG2) is a transporter protein that plays a crucial role in multidrug resistance in cancer. Certain brominated chromones have been identified as potent inhibitors of ABCG2-mediated drug efflux.
A key finding in the SAR of these compounds is the importance of a 4-bromobenzyloxy substituent at the 5-position of the chromone ring for potent inhibition of mitoxantrone efflux and basal ATPase activity of ABCG2.[1] For instance, the compound MBL-II-141 , which contains a 2-bromobenzyloxy group, is a highly potent ABCG2 inhibitor with an IC50 of 0.11 μM.[2] Methylation of the central amide nitrogen in these derivatives was found to significantly decrease their affinity for ABCG2.[1]
Table 1: SAR of Brominated Chromones as ABCG2 Inhibitors
| Compound | R1 (Position 5) | R2 (Amide) | IC50 (μM) for Mitoxantrone Efflux Inhibition | Reference |
| Chromone 1 | 4-bromobenzyloxy | 2-(5-methoxyindolyl)ethyl-1-carbonyl | Not specified, but potent | [1] |
| MBL-II-141 | 2-bromobenzyloxy | 2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide | 0.11 | [2] |
Sirtuin 2 (SIRT2) is a class III histone deacetylase that is implicated in cell cycle regulation and tumorigenesis. Brominated chromones have emerged as selective inhibitors of SIRT2.
Studies have shown that 6,8-dibromo-substituted chroman-4-ones are potent SIRT2 inhibitors.[3] For example, 6,8-dibromo-2-pentylchroman-4-one exhibits an IC50 of 1.5 μM for SIRT2 inhibition.[3] The presence of a bromide atom is considered a better halogen bonding group than chloride in this context, contributing to higher activity.[4]
Table 2: SAR of Brominated Chromones as SIRT2 Inhibitors
| Compound | Substitution | IC50 (μM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 | [3] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl | 4.5 | [3] |
| Acetamide substituted phenethyl-chromone | 3-acetamide | 29 | [4] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Brominated chromones have shown promising activity against a range of bacteria and fungi.
Studies have revealed that brominated chromones bearing lipophilic electron-withdrawing groups, such as chloro and bromo, display significant antibacterial potential.[5] For instance, certain chromone-based dithiazoles with bromo substitutions have shown excellent inhibitory activity against Bacillus subtilis and Escherichia coli.[5] In a series of brominated depsidones, tribrominated derivatives displayed the strongest activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with MIC values of 0.5 and 1.0 µM, respectively.[6]
Table 3: Minimum Inhibitory Concentration (MIC) of Brominated Chromones against Bacterial Strains
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Tribrominated depsidone 7 | MRSA | 0.5 | [6] |
| Tribrominated depsidone 7 | VRE | 1.0 | [6] |
| Brominated Dithiazolylchromone 3c | B. subtilis | 0.78 (µg/mL) | [5] |
| Brominated Dithiazolylchromone 3h | B. subtilis & E. coli | 1.56 (µg/mL) | [5] |
Brominated chromones have also demonstrated significant antifungal properties. Specifically, 6-bromochromone-3-carbonitrile has been identified as a potent antifungal agent against several Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.[7][8] This compound was also found to inhibit biofilm formation, a key virulence factor in Candida albicans.[7][8]
Table 4: Minimum Inhibitory Concentration (MIC) of Brominated Chromones against Fungal Strains
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 6-bromochromone-3-carbonitrile | Candida species | 5-50 | [7][8] |
| Brominated Dithiazolylchromone 3h | S. cerevisiae | Significant inhibitory potential | [5] |
Enzyme Inhibition
Beyond cancer and infectious diseases, brominated chromones have been investigated as inhibitors of other key enzymes, such as monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases.
Structure-activity relationship studies of chromone derivatives as MAO-B inhibitors have indicated that bromine substitution at the R4 position of the chromone ring is effective for inhibition.[9]
Table 5: SAR of Brominated Chromones as MAO-B Inhibitors
| Compound Series | Key Structural Feature | hMAO-B IC50 (µM) | Reference |
| Compounds 8-13 | Bromine at R4 position | Not specified, but effective | [9] |
| Compound 18 | Methyl at R4, CH3 at R2 of phenyl | 21.45 | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
ABCG2-Mediated Mitoxantrone Efflux Assay
Cell Line: HEK293 cells transfected with ABCG2. Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then incubated with the test compounds at various concentrations for 1 hour.
-
Mitoxantrone, a fluorescent substrate of ABCG2, is added to the wells and incubated for another 2 hours.
-
The extracellular medium is removed, and the cells are washed with ice-cold PBS.
-
The intracellular fluorescence of mitoxantrone is measured using a fluorescence plate reader.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the mitoxantrone efflux.[2]
SIRT2 Inhibition Assay
Principle: A fluorescence-based assay is used to measure the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. Procedure:
-
Recombinant human SIRT2 enzyme is incubated with the test compounds at various concentrations in an assay buffer.
-
The fluorogenic acetylated peptide substrate and NAD+ are added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a fluorescence plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. Procedure:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by brominated chromones is essential for drug development.
Inhibition of ABCG2-Mediated Drug Efflux
Brominated chromones can reverse multidrug resistance by directly inhibiting the function of the ABCG2 transporter protein. This leads to an accumulation of cytotoxic drugs inside cancer cells, enhancing their therapeutic efficacy.
Caption: Inhibition of ABCG2 transporter by brominated chromones.
SIRT2 Inhibition Pathway
Inhibition of SIRT2 by brominated chromones leads to the hyperacetylation of its substrates, such as α-tubulin. This can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: SIRT2 inhibition by brominated chromones leads to apoptosis.
Antifungal Mechanism of Action
The antifungal activity of compounds like 6-bromochromone-3-carbonitrile involves the downregulation of genes essential for hyphae formation and biofilm development in Candida albicans, such as TEC1 and UME6.
Caption: Antifungal mechanism of 6-bromochromone-3-carbonitrile.
References
- 1. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mbl.sjtu.edu.cn [mbl.sjtu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended Antimicrobial Profile of Chromone–Butenafine Hybrids [mdpi.com]
A Comparative Guide to 6-Bromo- and 7-Bromo-3-Formylchromone: Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and biological evaluation of two constitutional isomers: 6-bromo-3-formylchromone and 7-bromo-3-formylchromone. While both compounds share the same molecular formula, the position of the bromine atom on the chromone scaffold can significantly influence their biological properties. This document summarizes the available experimental data, provides detailed synthetic protocols, and visualizes key chemical and biological processes.
Chemical Structures
| Compound | Structure |
| 6-Bromo-3-formylchromone | ![]() |
| 7-Bromo-3-formylchromone | ![]() |
Synthesis
The primary synthetic route for both 6-bromo- and 7-bromo-3-formylchromone is the Vilsmeier-Haack reaction.[1] This one-pot reaction involves the formylation and cyclization of the corresponding substituted 2-hydroxyacetophenone.
General Synthesis Workflow
The synthesis for both isomers follows the same general procedure, starting from the appropriately substituted 2-hydroxyacetophenone.
Caption: General synthetic workflow for 6-bromo and 7-bromo-3-formylchromone.
Detailed Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is a generalized procedure applicable to the synthesis of both isomers, starting from the corresponding 2-hydroxy-bromoacetophenone.
Materials:
-
Substituted 2-hydroxyacetophenone (2-hydroxy-5-bromoacetophenone for 6-bromo-3-formylchromone, or 2-hydroxy-4-bromoacetophenone for 7-bromo-3-formylchromone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool 6.0 mL of N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.
-
Slowly add 2.0 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
To the freshly prepared Vilsmeier reagent, add 0.01 mol of the respective substituted 2-hydroxyacetophenone dissolved in a minimal amount of DMF. The addition should be done portion-wise with vigorous stirring.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, pink-colored mass.
-
Carefully pour the reaction mixture into a beaker containing crushed ice to decompose the complex. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize it from ethanol to obtain the pure 3-formylchromone derivative.
Biological Evaluation
The biological activities of 3-formylchromone derivatives have been a subject of interest, with studies exploring their antimicrobial and anticancer properties.
Antimicrobial Activity
6-Bromo-3-formylchromone has demonstrated notable antimicrobial and antibiofilm activities against various pathogens.[2][3]
Table 1: Antimicrobial Activity of 6-Bromo-3-formylchromone
| Organism | Activity | Concentration (µg/mL) | Reference |
| Vibrio parahaemolyticus | MIC | 20 | [2] |
| Vibrio harveyi | MIC | 20 | [2] |
| Uropathogenic E. coli (UPEC) | MIC | 20 | [3] |
| Vibrio parahaemolyticus | Biofilm Inhibition | 20 | [2] |
| Uropathogenic E. coli (UPEC) | Biofilm Inhibition | 20 (72-96% inhibition) | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [2]
-
A bacterial culture grown overnight is re-inoculated at a 1:100 ratio in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
The bacterial suspension is added to each well.
-
The plate is incubated for 24 hours at 37°C.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth, measured by optical density at 620 nm.
Note: Despite extensive literature searches, no specific antimicrobial activity data (e.g., MIC values) for 7-bromo-3-formylchromone has been found.
Anticancer Activity
Derivatives of 3-formylchromone have been investigated for their cytotoxic effects on various cancer cell lines. The proposed mechanism of action for some 3-formylchromones involves the inhibition of the STAT3 signaling pathway.
Signaling Pathway: Postulated Mechanism of Action of 3-Formylchromones
Caption: Postulated mechanism of action for 3-formylchromones via inhibition of the JAK/STAT3 signaling pathway.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 6-Bromo-3-formylchromone | Not specified | - | - | - |
| 7-Bromo-3-formylchromone | Not specified | - | - | - |
Comparative Summary and Future Directions
This guide highlights a significant disparity in the available biological data between 6-bromo- and 7-bromo-3-formylchromone.
-
6-Bromo-3-formylchromone: The synthesis of this isomer is well-established, and it exhibits promising antimicrobial and antibiofilm properties with quantified MIC values. Its potential as an anticancer agent is also recognized, although more specific cytotoxicity data is needed.
-
7-Bromo-3-formylchromone: While the synthesis of this isomer is feasible via the same Vilsmeier-Haack methodology, there is a notable absence of published biological evaluation data. Its crystal structure has been reported, confirming its successful synthesis.
For the research community, this presents a clear opportunity. The synthesis and subsequent biological evaluation of 7-bromo-3-formylchromone are crucial next steps. A direct comparison of its antimicrobial and anticancer activities with the 6-bromo isomer would provide valuable structure-activity relationship (SAR) insights. Such studies would elucidate how the position of the bromine atom on the chromone ring influences biological efficacy and could guide the design of more potent and selective therapeutic agents based on the 3-formylchromone scaffold.
References
- 1. Novel Furochromone Derivatives: Synthesis and Anticancer Activity Studies | Publicación [silice.csic.es]
- 2. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a halogenated organic compound. Adherence to these procedures is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, causes skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation. Therefore, all handling of the compound and its waste must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A properly fastened lab coat. |
Waste Segregation and Storage: A Critical First Step
Proper segregation is the foundation of a compliant chemical waste disposal process. As a brominated organic compound, this compound is classified as halogenated organic waste [1][2].
Key Segregation and Storage Protocols:
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, sealable, and non-reactive hazardous waste container. Suitable materials include glass or polyethylene.
-
Clear Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked. Do not use abbreviations or chemical formulas[3].
-
Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams, particularly non-halogenated solvents, acids, bases, or strong oxidizing agents[1][4][5]. Keeping halogenated and non-halogenated waste separate can significantly reduce disposal costs[1].
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct supervision of laboratory personnel and away from sources of ignition or incompatible chemicals[1]. Ensure the container is stored in secondary containment to prevent spills.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to neutralize or dispose of this chemical down the drain.
Experimental Protocol for Waste Collection and Removal:
-
Container Preparation: Obtain a designated halogenated organic waste container from your institution's waste management service. Ensure it is clean, dry, and has a proper sealing cap.
-
Waste Transfer: In a chemical fume hood, carefully transfer the waste (solid or dissolved in a compatible solvent) into the designated container using appropriate funnels and secondary containment.
-
Container Sealing: Securely close the container cap to prevent any vapor leakage. The container should remain closed at all times except when actively adding waste[3].
-
Labeling: Affix a completed hazardous waste tag to the container, detailing all chemical constituents and their approximate percentages.
-
Request for Pickup: Once the container is three-quarters full, or as per your institution's guidelines, arrange for a waste collection by contacting your EHS office or designated waste management provider[1].
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the chemical. Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's emergency response team and EHS office immediately.
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Topic: Personal Protective Equipment and Safe Handling Protocols Audience: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 122481-85-0). Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Immediate Safety and Hazard Summary
This compound is a hazardous substance that requires careful handling. The primary risks include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed. It may also cause an allergic skin reaction. All operations involving this compound must be conducted with appropriate engineering controls and personal protective equipment.
Hazard Identification and Required PPE
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., thicker nitrile, neoprene), lab coat. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Chemical-resistant gloves, lab coat. Avoid repeated exposure. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Tightly fitting safety goggles and/or a face shield. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | Use only in a chemical fume hood or ventilated enclosure. If dust is generated, a respirator may be required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for handling this compound in solid (powder) form.
Preparation and Engineering Controls
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designated Area: All handling of this powdered substance must occur within a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to prevent the inhalation of airborne particles.[1][2]
-
Assemble Materials: Ensure all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, are inside the fume hood before starting.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.
-
Skin and Body Protection: Wear a flame-resistant lab coat, fully buttoned. Ensure shoes fully cover the feet.
-
Hand Protection: Wear chemical-resistant gloves. Standard disposable nitrile gloves (minimum 5 mil thickness) may provide splash protection but should be changed immediately upon any contact.[3] For extended handling, consider double-gloving or using gloves with higher resistance to aromatic and halogenated compounds, such as neoprene.
Weighing and Transfer
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Perform all transfers slowly and carefully to minimize dust generation.[4]
-
If possible, purchase the material in pre-weighed amounts to avoid handling the powder directly.[1]
-
After weighing, gently tap tools on the weigh boat to dislodge residual powder before removing them from the enclosure.
-
Immediately close the source container tightly.
Emergency and Spill Response Plan
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Cleanup Protocol
For small spills of solid material inside a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the fume hood sash is lowered.
-
Cleanup: Do not dry sweep, as this can create airborne dust.[5] Gently cover the spill with damp paper towels or use a wet decontamination method to carefully collect the material.[6] Place the collected material and any contaminated items (e.g., towels, gloves) into a sealed, properly labeled hazardous waste container.[5][7]
-
Decontamination: Wipe the spill area down several times with a wet paper towel, followed by a laboratory cleaning agent.[8]
-
Large Spills: For any spill outside of a containment device (fume hood), evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. ddpsinc.com [ddpsinc.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 6. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


